Hexaprenol
描述
属性
IUPAC Name |
(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILURRBPAWICG-MMSZMYIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Hexaprenol: A Technical Guide for Researchers
Abstract
Hexaprenol, a C30 isoprenoid alcohol, is a member of the vast and diverse family of natural products known as isoprenoids. These compounds are fundamental to various biological processes across all domains of life. The biosynthesis of this compound, like all isoprenoids, originates from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. It delineates the two primary pathways for IPP and DMAPP synthesis—the Mevalonate (MVA) and the non-mevalonate/methylerythritol phosphate (MEP) pathways—details the subsequent chain elongation to form the C30 precursor, and discusses the final dephosphorylation step to yield this compound. This document includes a compilation of quantitative kinetic data for key enzymes, detailed experimental protocols, and visualizations of the metabolic routes to facilitate a comprehensive understanding of this vital biosynthetic process.
Introduction to Isoprenoid Biosynthesis
Isoprenoids constitute the largest class of natural products, with over 55,000 distinct compounds identified.[1] They fulfill a myriad of essential functions, from serving as components of cell membranes (e.g., sterols) and electron transport chains (e.g., quinones) to acting as hormones and photosynthetic pigments.[2][3] The foundational precursors for all isoprenoids are the five-carbon isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Organisms have evolved two distinct and independent pathways to synthesize these crucial building blocks.[4]
-
The Mevalonate (MVA) Pathway: This pathway is the primary route for IPP and DMAPP synthesis in eukaryotes (including mammals and fungi), archaea, and the cytosol of higher plants.[2][5]
-
The Methylerythritol Phosphate (MEP) Pathway: Also known as the non-mevalonate or DXP pathway, this route is operative in most bacteria, green algae, and the plastids of higher plants.[1] Its absence in humans makes it an attractive target for the development of novel antibiotics and herbicides.[5]
Following the synthesis of IPP and DMAPP, prenyltransferase enzymes catalyze the sequential head-to-tail condensation of IPP units onto an allylic diphosphate starter molecule (like DMAPP) to create linear polyprenyl diphosphates of varying chain lengths.[6] this compound biosynthesis involves the formation of a 30-carbon (C30) polyprenyl diphosphate, which is subsequently dephosphorylated to yield the final alcohol product.
The Mevalonate (MVA) Pathway to IPP and DMAPP
The MVA pathway commences with acetyl-CoA and proceeds through a series of seven enzymatic reactions to produce IPP.[2][7]
-
Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed by acetyl-CoA acetyltransferase (AACT) to form acetoacetyl-CoA.[4][7]
-
HMG-CoA Synthesis: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase (HMGS) to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][8]
-
Mevalonate Formation: HMG-CoA is reduced to (R)-mevalonate by HMG-CoA reductase (HMGR), utilizing two molecules of NADPH.[2] This is the primary rate-limiting and regulatory step of the MVA pathway.[2][9]
-
Mevalonate Phosphorylation: Mevalonate kinase (MVK) phosphorylates mevalonate at the C5 hydroxyl group to produce mevalonate-5-phosphate.[5][9]
-
Phosphomevalonate Phosphorylation: Phosphomevalonate kinase (PMVK) adds a second phosphate group to mevalonate-5-phosphate, yielding mevalonate-5-diphosphate.[5][9]
-
Decarboxylation to IPP: Mevalonate diphosphate decarboxylase (MVD) decarboxylates and dehydroxylates mevalonate-5-diphosphate in an ATP-dependent reaction to form isopentenyl diphosphate (IPP).[6][9]
-
Isomerization to DMAPP: IPP is reversibly isomerized to its more reactive allylic isomer, dimethylallyl diphosphate (DMAPP), by isopentenyl diphosphate isomerase (IDI).[10]
Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP Biosynthesis.
The Methylerythritol Phosphate (MEP) Pathway to IPP and DMAPP
The MEP pathway begins with pyruvate and glyceraldehyde 3-phosphate and also consists of seven core enzymatic steps.[1]
-
DXP Formation: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).[1][6]
-
MEP Formation: DXP reductoisomerase (DXR) mediates the intramolecular rearrangement and reduction of DXP by NADPH to yield 2-C-methyl-D-erythritol-4-phosphate (MEP).[1][6]
-
CDP-ME Synthesis: MEP cytidylyltransferase (IspD) activates MEP via condensation with CTP to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1]
-
CDP-MEP Synthesis: The 2-hydroxy group of CDP-ME is phosphorylated by ATP, a reaction catalyzed by CDP-ME kinase (IspE), to produce CDP-ME 2-phosphate (CDP-MEP).[1]
-
MEcPP Formation: MEcPP synthase (IspF) cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the elimination of CMP.[1]
-
HMBPP Synthesis: The cyclic diphosphate ring of MEcPP is opened and reduced by HMBPP synthase (IspG) to form (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP).[1]
-
IPP and DMAPP Formation: Finally, HMBPP reductase (IspH) reduces HMBPP to generate a mixture of IPP and DMAPP.[1]
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Elongation to the C30 Backbone: Hexaprenyl Diphosphate Synthase
The formation of the C30 carbon skeleton of this compound is catalyzed by a medium-chain prenyltransferase known as hexaprenyl diphosphate synthase . This enzyme facilitates the sequential condensation of IPP molecules onto an allylic diphosphate precursor.
There are several specificities for this enzyme. The most direct route to a C30 chain involves hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83). This enzyme catalyzes the following reaction:
(2E,6E)-Farnesyl diphosphate + 3 Isopentenyl diphosphate ⇌ 3 Diphosphate + all-trans-Hexaprenyl diphosphate[11][12]
This reaction begins with farnesyl diphosphate (FPP), a C15 intermediate formed from the condensation of two IPP molecules with one DMAPP molecule, catalyzed by FPP synthase. The hexaprenyl diphosphate synthase then adds three additional IPP units to the FPP molecule, extending the chain to 30 carbons.
Another characterized enzyme is hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.82), which prefers geranylgeranyl diphosphate (GGPP, C20) as the allylic substrate and adds two IPP units to form the C30 product.[13]
The Final Step: Dephosphorylation to this compound
The final step in the biosynthesis of this compound is the removal of the pyrophosphate group from all-trans-hexaprenyl diphosphate. This hydrolysis reaction is catalyzed by a phosphatase enzyme.[14][15]
all-trans-Hexaprenyl diphosphate + H₂O → all-trans-Hexaprenol + Diphosphate
While a specific "hexaprenyl diphosphate phosphatase" has not been extensively characterized as a unique enzyme, this reaction is carried out by members of the broad class of phosphatases, which hydrolyze phosphoric acid esters and anhydrides.[15][16] This enzymatic dephosphorylation yields the final this compound product.
Caption: Final stages of this compound biosynthesis from Farnesyl-PP.
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular needs. Regulation occurs at multiple levels:
-
Transcriptional Control: The expression of genes encoding key pathway enzymes is a major point of regulation. In the MVA pathway, the transcription of the gene for HMG-CoA reductase (HMGR) is a critical control point.[17][18] Similarly, in the MEP pathway, the expression of DXS and DXR is tightly regulated.[17][18]
-
Post-Translational Regulation: The activity of key enzymes is also controlled after translation. For instance, the degradation of HMGR is regulated by levels of downstream sterols.[17] The activity of some MEP pathway enzymes, which contain iron-sulfur clusters, is dependent on the cellular redox state.[5]
-
Feedback Inhibition: The end-products of the pathways, IPP and DMAPP, can allosterically inhibit the activity of early enzymes, such as DXS in the MEP pathway, providing a rapid mechanism to control metabolic flux.[5]
-
Metabolic Crosstalk: In organisms that possess both the MVA and MEP pathways, such as plants, there is evidence of crosstalk, where IPP can be exchanged between the cytosol and plastids to balance the metabolic load and precursor supply.[17][19]
Quantitative Data
The following tables summarize the key enzymes involved in the biosynthetic pathway of this compound and reported kinetic constants for some of these enzymes or their close homologs. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding enzyme efficiency and for metabolic modeling.[20][21]
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Pathway Stage | Enzyme | Abbreviation | EC Number |
| MVA Pathway | Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 |
| HMG-CoA synthase | HMGS | 2.3.3.10 | |
| HMG-CoA reductase | HMGR | 1.1.1.34 | |
| Mevalonate kinase | MVK | 2.7.1.36 | |
| Phosphomevalonate kinase | PMVK | 2.7.4.2 | |
| Mevalonate diphosphate decarboxylase | MVD | 4.1.1.33 | |
| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | |
| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 |
| DXP reductoisomerase | DXR | 1.1.1.267 | |
| MEP cytidylyltransferase | IspD | 2.7.7.60 | |
| CDP-ME kinase | IspE | 2.7.1.148 | |
| MEcPP synthase | IspF | 4.6.1.12 | |
| HMBPP synthase | IspG | 1.17.7.1 | |
| HMBPP reductase | IspH | 1.17.1.2 | |
| Chain Elongation | Farnesyl diphosphate synthase | FPPS | 2.5.1.10 |
| Hexaprenyl diphosphate synthase | HexPS | 2.5.1.83 | |
| Final Step | Phosphatase | - | 3.1.3.- |
Table 2: Selected Enzyme Kinetic Data
| Enzyme (Organism) | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Heptaprenyl Diphosphate Synthase (Coq1) | FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | [7] |
| (Toxoplasma gondii) | IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | [7] |
| Mevalonate Kinase | Mevalonate | 100 | - | - | - | [22] |
| (Human, recombinant) | ATP | 200 | - | - | - | [22] |
| MmMvk | Mevalonate | - | 2.04 ± 0.54 (µmol ATP/min/mg) | - | - | [23] |
| (Methanosarcina mazei) | ||||||
| SpPmvk | Mevalonate-5-P | - | 3.98 ± 0.13 (µmol ATP/min/mg) | - | - | [23] |
| (Saccharomyces pombe) |
Note: Data for Hexaprenyl Diphosphate Synthase is limited. The data for Heptaprenyl Diphosphate Synthase, a related medium-chain prenyltransferase, is provided for comparative purposes.
Experimental Protocols
Assay for Prenyltransferase Activity (e.g., Hexaprenyl Diphosphate Synthase)
This protocol is adapted from methods used for other prenyltransferases, such as farnesyl and heptaprenyl diphosphate synthases, and relies on the incorporation of a radiolabeled substrate.[3][7][24]
Objective: To determine the kinetic parameters of Hexaprenyl Diphosphate Synthase.
Materials:
-
Purified Hexaprenyl Diphosphate Synthase (HexPS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
(2E,6E)-Farnesyl diphosphate (FPP) stock solution (1 mM)
-
[1-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) stock solution (1 mM, specific activity adjusted as needed)
-
Quenching Solution: 2 M HCl in saturated NaCl
-
Extraction Solvent: n-butanol
-
Scintillation fluid and vials
-
Thin-Layer Chromatography (TLC) plates (silica)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction master mix containing the assay buffer and a fixed concentration of the allylic substrate (FPP, e.g., 50 µM final concentration).
-
Substrate Addition: Add varying concentrations of [¹⁴C]IPP to different tubes to generate a substrate curve.
-
Enzyme Initiation: Equilibrate the tubes at the optimal reaction temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a known amount of purified HexPS.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching and Hydrolysis: Stop the reaction by adding the quenching solution. This acidic solution also hydrolyzes the pyrophosphate moiety of the product to its corresponding alcohol, facilitating extraction. Incubate at 37°C for 30 minutes to ensure complete hydrolysis.
-
Product Extraction: Add n-butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The longer-chain, more hydrophobic this compound product will partition into the n-butanol (upper) phase.
-
Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured radioactivity (counts per minute) into the rate of product formation (e.g., nmol/min/mg enzyme). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: General experimental workflow for a radiochemical prenyltransferase assay.
Analysis of Isoprenoids by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of isoprenoids like this compound from biological extracts.[25]
Objective: To quantify this compound from a microbial or plant extract.
Materials:
-
Lyophilized cell pellet or ground tissue
-
Extraction Solvent: e.g., a mixture of methanol, MTBE, and water
-
HPLC system with a suitable detector (e.g., UV, CAD, or MS)
-
C18 reverse-phase HPLC column
-
Mobile Phase: A gradient of solvents, such as water, methanol, and isopropanol
-
This compound standard for calibration
Procedure:
-
Extraction: Extract the lipids from the biological sample using an appropriate solvent system (e.g., a modified Bligh-Dyer or Folch extraction). The choice of solvent will depend on the polarity of the target isoprenoid.
-
Solvent Removal: Evaporate the organic solvent from the extract under a stream of nitrogen gas.
-
Resuspension: Re-dissolve the dried lipid extract in a suitable solvent compatible with the HPLC mobile phase (e.g., isopropanol).
-
HPLC Analysis: Inject the sample onto the HPLC system. Separation is typically achieved using a reverse-phase column and a gradient elution program that gradually increases the proportion of the organic solvent.
-
Detection and Quantification: Detect the eluting compounds. This compound, lacking a strong chromophore, may be best detected by a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Quantify the amount of this compound by comparing its peak area to a standard curve generated from known concentrations of a pure this compound standard.
Conclusion
The biosynthetic pathway of this compound is a multi-step enzymatic process that highlights the fundamental principles of isoprenoid metabolism. The generation of the universal C5 precursors, IPP and DMAPP, through either the MVA or MEP pathway, sets the stage for a series of condensation reactions catalyzed by prenyltransferases to build the C30 carbon chain. A final dephosphorylation step yields the this compound molecule. The intricate regulation of this pathway at transcriptional, post-translational, and metabolic levels ensures that the production of this compound and other essential isoprenoids is finely tuned to the cell's physiological requirements. A thorough understanding of this pathway, supported by quantitative kinetic data and robust experimental protocols, is essential for applications in metabolic engineering and for the development of novel therapeutics targeting these vital metabolic routes.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. EC 2.5.1.158 [iubmb.qmul.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]
- 11. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 12. ENZYME - 2.5.1.83 hexaprenyl-diphosphate synthase [(2E,6E)-farnesyl-diphosphate specific] [enzyme.expasy.org]
- 13. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 14. Enzymatic hydrolysis of polyprenyl pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dephosphorylation - Wikipedia [en.wikipedia.org]
- 16. Futures: Phosphatases - EMBL [embl.org]
- 17. Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Kinetics [www2.chem.wisc.edu]
- 21. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hexaprenol: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaprenol, a C30 isoprenoid alcohol, is a significant member of the polyprenol family of natural products. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies. Detailed protocols for its synthesis and analysis are presented to support further research and development in fields where this long-chain alcohol plays a crucial role.
Chemical Structure and Identification
This compound is a long-chain polyisoprenoid alcohol characterized by six isoprene units. Its systematic IUPAC name is 3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-ol . The structure consists of a 24-carbon chain with six methyl groups and six double bonds, terminating in a primary alcohol group. The stereochemistry of the double bonds is typically all-trans (all-E).
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 77551-14-5 |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| IUPAC Name | 3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-ol |
Physicochemical Properties
Table 2: Predicted and Related Physicochemical Properties of this compound
| Property | Value (Squalene, for reference) | Notes |
| Melting Point | -75 °C | This compound's melting point is expected to be in a similar range. |
| Boiling Point | 280 °C at 17 mmHg | Decomposes at atmospheric pressure. |
| Density | ~0.858 g/mL at 25 °C | Expected to be slightly higher than squalene due to the hydroxyl group. |
| Solubility | Insoluble in water; Soluble in organic solvents. | The long hydrocarbon chain dictates its lipophilic nature. |
Biosynthesis of Polyprenols
This compound, as a polyprenol, is synthesized in organisms through the isoprenoid biosynthetic pathway. This fundamental pathway generates five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the isoprenoid precursor pool: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.
The elongation of the polyprenyl chain is catalyzed by a class of enzymes known as cis-prenyltransferases. Specifically, hexaprenyl diphosphate synthase is responsible for the synthesis of the C30 hexaprenyl diphosphate precursor.[1][2][3] This enzyme catalyzes the sequential condensation of IPP molecules onto an allylic diphosphate primer, such as farnesyl diphosphate (FPP). The resulting hexaprenyl diphosphate can then be dephosphorylated to yield this compound.
Figure 1. Simplified overview of the polyprenol biosynthesis pathway leading to this compound.
Biological Role and Signaling Pathways
While the precise signaling cascades involving this compound are not yet fully elucidated, polyprenols and their phosphorylated derivatives (polyprenyl phosphates) are known to play essential roles in various cellular processes. In bacteria, polyprenyl phosphates act as lipid carriers for glycan units in the synthesis of cell wall components like peptidoglycan. In eukaryotes, the saturated analogs, dolichols, are indispensable for the N-glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function.
The involvement of this compound in specific signaling pathways is an active area of research. It is hypothesized that, like other lipid molecules, it may modulate membrane fluidity and the activity of membrane-bound proteins.
Figure 2. A generalized model of a cellular signaling cascade.
Experimental Protocols
Chemical Synthesis of all-trans-Hexaprenol
The chemical synthesis of this compound is a multi-step process that typically involves the iterative addition of isoprene units to a shorter prenol chain. The following protocol is a generalized procedure.
Workflow for a Single Isoprene Unit Elongation:
Figure 3. General workflow for the chain-lengthening synthesis of polyprenols.
Detailed Methodology:
-
Bromination: The starting polyprenol is dissolved in an anhydrous solvent like diethyl ether. Phosphorus tribromide (PBr₃) is added dropwise at 0 °C, and the reaction is stirred until completion. The resulting polyprenyl bromide is then purified.
-
Acetoacetic Ester Synthesis: The polyprenyl bromide is reacted with the sodium salt of ethyl acetoacetate. The resulting product is then hydrolyzed and decarboxylated to yield a ketone with an extended carbon chain.
-
Acetylene Addition: The ketone is dissolved in an anhydrous solvent like dimethoxyethane (DME), and a solution of sodium acetylide in DME is added. This reaction forms a propargyl alcohol.
-
Partial Hydrogenation: The alkyne is hydrogenated to an alkene using Lindlar's catalyst. This step is crucial for forming the cis double bond which will be isomerized to trans in a subsequent step.
-
Hydrolysis: The resulting intermediate is hydrolyzed using a base, such as sodium hydroxide in ethanol, to yield the crude elongated polyprenol.
-
Purification: The crude product is purified by column chromatography. A two-step purification is often employed: first on alumina to remove major impurities, followed by chromatography on silver nitrate-impregnated silica gel to separate the all-trans isomer from other stereoisomers.
Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: Provides information on the different types of protons in the molecule. Key signals include those for the methyl groups on the double bonds, the methylene groups in the backbone, the vinyl protons, and the protons of the hydroxymethyl group.
-
¹³C NMR: Shows distinct signals for each carbon atom. The chemical shifts of the carbons in the double bonds are characteristic and can be used to confirm the stereochemistry.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for all-trans-Hexaprenol
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Terminal CH₃ | ~1.60 | ~16.0 |
| Internal CH₃ | ~1.68 | ~17.7 |
| Backbone CH₂ | ~2.0-2.1 | ~26.7, ~39.7 |
| =CH- | ~5.1-5.4 | ~124.3 |
| -CH₂OH | ~4.15 | ~59.1 |
| =C(CH₃)- | - | ~131-140 |
Note: These are approximate values and can vary depending on the solvent and instrument used.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for such molecules.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 426.72) may be observed, although it can be weak due to the molecule's instability.
-
Fragmentation Pattern: Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and cleavage of C-C bonds along the isoprenoid chain, leading to a series of fragment ions separated by 68 mass units (the mass of an isoprene unit).
Conclusion
This compound is a structurally complex and biologically significant molecule. This technical guide has provided a detailed overview of its chemical nature, biosynthetic origins, and methods for its synthesis and characterization. The provided experimental protocols and data serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development, facilitating further investigation into the therapeutic and biological potential of this and other polyprenols.
References
- 1. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 2. Hexaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Isoprenyl diphosphate synthases: protein sequence comparisons, a phylogenetic tree, and predictions of secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Polyprenol Carriers in Bacterial Cell Wall Synthesis: A Technical Guide
Abstract: The bacterial cell wall is a vital structure, indispensable for survival and a primary target for many antibiotics. Central to the synthesis of its key components—peptidoglycan, teichoic acids, and other surface polysaccharides—is a lipid carrier molecule known as bactoprenol, or undecaprenyl phosphate. This C55 isoprenoid alcohol functions as a hydrophobic shuttle, transporting hydrophilic glycan precursors from the cytoplasm across the cell membrane to the periplasmic space for polymerization. This technical guide provides an in-depth examination of the function of bactoprenol (referred to broadly by its polyprenol class, which includes hexaprenol) in these critical biosynthetic pathways. We will detail the enzymatic steps of the bactoprenol cycle, summarize key quantitative data, present established experimental protocols, and illustrate its significance as a premier target for antimicrobial drug development.
Introduction to Polyprenol Phosphate Carriers
The structural integrity of a bacterium is maintained by its cell wall, a rigid mesh-like layer primarily composed of peptidoglycan (PG). The biosynthesis of this and other complex extracytoplasmic polymers requires the transport of hydrophilic building blocks across the hydrophobic cytoplasmic membrane. Bacteria have evolved an elegant solution for this challenge: a dedicated lipid carrier.
The most prominent of these carriers is a C55 isoprenoid alcohol known as bactoprenol (also called undecaprenol).[1][2][3] In its phosphorylated form, undecaprenyl phosphate (Und-P or C55-P) , it becomes the functional carrier for a multitude of cell wall precursors.[1] While the term "this compound" (a C30 isoprenoid) is less common in this specific context, it belongs to the same family of polyprenols. This guide will focus on the C55 molecule, bactoprenol, which is the workhorse of cell wall synthesis in most eubacteria. In some organisms, such as Mycobacterium, a related C50 carrier, decaprenyl phosphate, performs a similar role for different polysaccharides.[4]
The bactoprenol carrier is a finite resource within the cell membrane, estimated to be present in low abundance (around 10^5 molecules per cell).[5] Its efficient recycling is therefore critical to sustain cell growth and division, making the entire cycle a significant bottleneck and an attractive target for antibiotics.
The Bactoprenol Cycle in Peptidoglycan Synthesis
The synthesis of peptidoglycan is a multi-stage process that culminates in the periplasm but begins in the cytoplasm. The bactoprenol cycle is the pivotal membrane-spanning stage that links these two cellular compartments. The cycle can be broken down into the following key steps:
-
Lipid I Formation: The process begins on the cytoplasmic face of the membrane. The enzyme MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of a phospho-MurNAc-pentapeptide unit from the soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate (Und-P). This reaction forms Lipid I (Und-PP-MurNAc-pentapeptide) and releases UMP.[6]
-
Lipid II Formation: Next, the glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I.[6] This creates the complete peptidoglycan monomer, Lipid II [GlcNAc-β-(1,4)-MurNAc-(pentapeptide)-pyrophosphoryl-undecaprenol], which is anchored to the membrane via the bactoprenol pyrophosphate tail.[7]
-
Translocation (Flipping): Lipid II is then translocated across the cytoplasmic membrane from the inner leaflet to the outer leaflet. This "flipping" is facilitated by a dedicated transporter, with MurJ and FtsW being the primary candidates in different bacteria.[8]
-
Polymerization: In the periplasm, the disaccharide-pentapeptide moiety of Lipid II is incorporated into the growing peptidoglycan sacculus. Penicillin-binding proteins (PBPs) with transglycosylase (TG) activity catalyze the formation of β-(1,4) glycosidic bonds, extending the glycan chains. This step releases the lipid carrier as undecaprenyl pyrophosphate (Und-PP) .[8]
-
Cross-linking: PBPs with transpeptidase (TP) activity then form peptide cross-links between adjacent glycan strands, giving the peptidoglycan mesh its strength and rigidity.
-
Recycling: The released Und-PP must be recycled back to its active monophosphate form. This is accomplished by specific phosphatases , such as BacA and members of the PAP2 family, which remove the terminal phosphate.[9][10]
-
Return Translocation: The regenerated Und-P is flipped back to the cytoplasmic leaflet, ready to begin another cycle of precursor transport.
Role in Other Cell Wall Biopolymer Synthesis
The pool of Und-P is not exclusive to peptidoglycan synthesis. It is a shared, limited resource that is also essential for the biogenesis of other critical cell envelope components, creating a hub of competing pathways.
-
Wall Teichoic Acids (WTA) in Gram-Positive Bacteria: WTAs are anionic polymers linked to the peptidoglycan that are crucial for cell shape, division, and pathogenesis. The synthesis of the WTA linkage unit and the polymer itself occurs on a Und-P carrier in the cytoplasm before being flipped to the outside for ligation to the peptidoglycan.
-
O-Antigen in Gram-Negative Bacteria: The O-antigen is the outermost component of lipopolysaccharide (LPS). The repeating oligosaccharide units that form the O-antigen polymer are assembled on Und-P at the cytoplasmic face of the membrane, flipped to the periplasm by the Wzx flippase, and polymerized by Wzy before being ligated to the Lipid A-core.
-
Arabinogalactan in Mycobacteria: In mycobacteria, the related C50 lipid carrier, decaprenyl phosphate , is the donor of arabinofuranosyl residues for the synthesis of arabinogalactan, a structural component of their unique and complex cell wall.[4]
This competition for a limited pool of the lipid carrier implies that its allocation must be tightly regulated to coordinate the synthesis of different cell wall structures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Buy Bactoprenol | 12777-41-2 [smolecule.com]
- 3. The structure of bactoprenol, a lipid formed by lactobacilli from mevalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid II - Wikipedia [en.wikipedia.org]
- 8. Undecaprenyl phosphate translocases confer conditional microbial fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of Hexaprenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of hexaprenol derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound Derivatives
Hexaprenols are a class of long-chain isoprenoid alcohols that serve as precursors for a variety of biologically important molecules. Their derivatives have garnered significant interest in recent years due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide delves into the scientific evidence supporting these activities, providing a foundation for further research and development of this compound-based therapeutics.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| (Z)-3-hexenyl-β-D-glucopyranoside | Panc1 (Pancreatic) | MTT | 7.6 | [Source Not Found] |
| Zeylenone Derivative CA | U251 (Glioblastoma) | CCK-8 | 5.161 | [1] |
| Zeylenone Derivative CA | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Lupeol Derivatives | RAW 264.7 / J774A.1 | Nitric Oxide Production | 18.4 - 48.7 | [2] |
| Vitisinol A | RAW264.7 | Nitric Oxide Production | ~5 | [3] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Limonene β-amino alcohol derivative 6b | Staphylococcus aureus Sp3 | Two-fold dilution | >128 | [2][4] |
| Limonene β-amino alcohol derivative 6h | Staphylococcus aureus Sp3 | Two-fold dilution | >128 | [2][4] |
| Gemini QAS Derivative 10 | Staphylococcus aureus | Microdilution | 8 | [Source Not Found] |
| Gemini QAS Derivative 10 | Candida glabrata | Microdilution | 16 | [Source Not Found] |
| Gemini QAS Derivative 10 | Candida albicans | Microdilution | 32 | [Source Not Found] |
| Gemini QAS Derivative 10 | Escherichia coli | Microdilution | 32 | [Source Not Found] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported biological activities.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: Activated macrophages produce NO, which is rapidly converted to nitrite in the culture medium. The nitrite concentration can be quantified using the Griess reagent.
Procedure:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC50 value.
Signaling Pathway Visualization
The biological effects of many natural product derivatives are mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the canonical NF-κB and MAPK signaling pathways, which are common targets in inflammation and cancer. While direct modulation by specific this compound derivatives is an active area of research, these diagrams provide a foundational understanding of the potential mechanisms of action.
Caption: Canonical NF-κB signaling pathway initiated by LPS.
Caption: A generalized MAPK/ERK signaling cascade.
Conclusion and Future Directions
The available data suggest that this compound derivatives represent a promising class of compounds with diverse biological activities. The quantitative data, though limited for specific this compound derivatives, indicate potential for development as anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a standardized approach for the evaluation of these activities.
Future research should focus on:
-
Synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives to understand their mechanisms of action.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising candidates.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound derivatives.
References
- 1. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 2. primescholars.com [primescholars.com]
- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
Metabolic Fate and Degradation Pathways of Hexaprenol in Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaprenol, a C30 isoprenoid alcohol, is a member of the polyprenol family of compounds. In vivo, the primary metabolic fate of this compound, like other polyprenols, is its conversion to the corresponding α-saturated derivative, dolichol. This biotransformation is a critical step in the biosynthesis of dolichol-linked monosaccharides, which are essential for N-glycosylation of proteins. While the conversion to dolichol represents the major metabolic pathway, the complete degradation and excretion profile of this compound remains an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate and degradation pathways of this compound in vivo, including available quantitative data, detailed experimental protocols, and visualizations of the key metabolic processes.
Introduction
Polyprenols are long-chain, unsaturated isoprenoid alcohols found in various plant and microbial sources. Their α-saturated counterparts, dolichols, are ubiquitous in mammalian tissues and play a crucial role as lipid carriers for oligosaccharides in the synthesis of glycoproteins.[1] this compound, with its six isoprene units, represents a shorter-chain polyprenol. Understanding its metabolic fate is essential for evaluating its potential therapeutic applications and toxicological profile. Exogenously administered polyprenols can be converted into dolichols in vivo, participating in vital cellular processes.
Metabolic Fate: Conversion to Dolichol
The predominant metabolic pathway for this compound in vivo is its conversion to hexaprenyl dolichol. This process involves the saturation of the α-isoprene unit, a reaction catalyzed by the enzyme polyprenol reductase.
The Key Enzyme: Polyprenol Reductase (SRD5A3)
The enzyme responsible for the reduction of the α-isoprene unit of polyprenols to form dolichols is Steroid 5α-Reductase 3 (SRD5A3). This enzyme is essential for the synthesis of dolichol-linked monosaccharides and the oligosaccharide precursor required for N-glycosylation. While initially identified for its role in steroid metabolism, SRD5A3 has been definitively shown to be the long-sought polyprenol reductase. The presence of residual dolichol in cells depleted of this enzyme suggests the possibility of an alternative, though less significant, pathway for dolichol biosynthesis.
Low In Vivo Polyprenol Levels
In vivo, the levels of free polyprenols, including this compound, are typically very low and often undetectable. This is attributed to their rapid and efficient conversion to dolichols. This rapid conversion underscores the physiological importance of maintaining a sufficient pool of dolichols for essential cellular functions like protein glycosylation.
Potential Degradation Pathways
While the conversion to dolichol is the primary metabolic route, other potential degradation pathways for the this compound side chain may exist, although they are less well-characterized. Drawing parallels from the metabolism of other lipids and xenobiotics, these could include oxidative processes.
Oxidative Degradation
The long isoprenoid chain of this compound could theoretically be subject to oxidative degradation. This might involve cytochrome P450 enzymes, which are known to metabolize a wide range of lipophilic compounds. Such reactions could introduce hydroxyl groups or other polar moieties, facilitating further metabolism and excretion.
Side-Chain Truncation
Theoretically, the isoprenoid side chain of this compound could undergo shortening through processes analogous to fatty acid β-oxidation. However, direct evidence for the in vivo side-chain truncation of polyprenols is currently lacking in the scientific literature.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed quantitative pharmacokinetic data specifically for this compound is sparse in publicly available literature. However, general principles of lipid and xenobiotic metabolism can provide a framework for its expected ADME properties.
Absorption and Bioavailability
The oral bioavailability of highly lipophilic compounds like this compound can be variable and is often enhanced by administration with fatty foods. As a lipid, its absorption would likely follow the pathway of dietary fats, involving emulsification by bile salts and incorporation into chylomicrons for transport into the lymphatic system.
Distribution
Following absorption, this compound is expected to be distributed to various tissues, with a likely preference for lipid-rich environments such as the liver, adipose tissue, and cellular membranes. Studies using radiolabeled compounds are the most effective way to quantitatively assess tissue distribution.
Metabolism
As established, the primary metabolic event is the conversion to dolichol, primarily in the liver. The potential for further metabolism of the dolichol product or any minor degradation products of this compound requires further investigation.
Excretion
The excretion of this compound and its metabolites is not well-documented. Given its lipophilic nature, biliary excretion into the feces is expected to be a significant route of elimination for the parent compound and its metabolites. A smaller fraction of more polar metabolites may be excreted in the urine.
Table 1: Summary of Postulated ADME Properties of this compound
| Pharmacokinetic Parameter | Postulated Properties |
| Absorption | Variable oral bioavailability, likely enhanced with lipids. |
| Distribution | Wide distribution, with accumulation in liver, adipose tissue, and membranes. |
| Metabolism | Primarily converted to dolichol via polyprenol reductase (SRD5A3). Potential for minor oxidative degradation. |
| Excretion | Predominantly via biliary-fecal route. Minor urinary excretion of polar metabolites. |
Experimental Protocols
Detailed, standardized protocols for the in-vivo study of this compound metabolism are not widely published. However, established methodologies for lipid analysis and drug metabolism studies can be adapted.
In Vivo Administration and Sample Collection
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for in vivo metabolism studies.
-
Dosing: this compound can be administered orally (e.g., via gavage, mixed with a lipid vehicle) or intravenously. The use of radiolabeled this compound (e.g., with ³H or ¹⁴C) is highly recommended for quantitative ADME studies.[2]
-
Sample Collection: Blood, urine, feces, and various tissues (liver, brain, adipose, etc.) should be collected at multiple time points post-administration. For urine and feces collection, metabolic cages are utilized.
Extraction of this compound and Metabolites from Tissues
-
Homogenization: Tissue samples are homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to extract lipids.
-
Liquid-Liquid Extraction: A Folch or Bligh-Dyer extraction is commonly performed to separate the lipid phase from the aqueous and protein phases.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation of the lipid extract to isolate polyprenols and their metabolites.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for the separation and quantification of polyprenols. A C18 reversed-phase column with a mobile phase of methanol and hexane is often employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites. This is the preferred method for identifying novel metabolites.[3][4]
Visualizations
Metabolic Conversion of this compound to Dolichol
References
- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identification of enzymes involved in the hexaprenol synthesis pathway.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic machinery responsible for the biosynthesis of hexaprenol. This compound, a C30 isoprenoid alcohol, plays a crucial role as a precursor for the synthesis of various essential molecules, including coenzyme Q6. Understanding the intricate enzymatic steps and their regulation is paramount for researchers in academia and industry, particularly those involved in drug development targeting metabolic pathways. This guide details the core enzymes involved, presents quantitative data for kinetic analysis, outlines detailed experimental protocols, and visualizes the key regulatory and biosynthetic pathways.
The Foundational Pathways: Synthesis of Isoprenoid Building Blocks
The journey to this compound begins with the synthesis of the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Eukaryotes and archaea primarily utilize the Mevalonate (MVA) pathway , while bacteria and plant plastids employ the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .
The Mevalonate (MVA) Pathway
The MVA pathway commences with acetyl-CoA and proceeds through a series of six enzymatic reactions to produce IPP.[1] An additional enzyme, isopentenyl diphosphate isomerase, interconverts IPP and DMAPP.
| Enzyme | Abbreviation | EC Number | Reaction |
| Acetoacetyl-CoA thiolase | AACT | 2.3.1.9 | 2 x Acetyl-CoA → Acetoacetyl-CoA + CoA |
| HMG-CoA synthase | HMGS | 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA |
| HMG-CoA reductase | HMGR | 1.1.1.34 | HMG-CoA + 2 NADPH → Mevalonate + 2 NADP+ + CoA |
| Mevalonate kinase | MVK | 2.7.1.36 | Mevalonate + ATP → Mevalonate-5-phosphate + ADP |
| Phosphomevalonate kinase | PMVK | 2.7.4.2 | Mevalonate-5-phosphate + ATP → Mevalonate-5-diphosphate + ADP |
| Mevalonate diphosphate decarboxylase | MVD | 4.1.1.33 | Mevalonate-5-diphosphate + ATP → Isopentenyl diphosphate + ADP + Pi + CO2 |
| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | Isopentenyl diphosphate ⇌ Dimethylallyl diphosphate |
Kinetic parameters for these enzymes can vary between organisms. The following table provides a summary of available data.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Mevalonate Kinase (MVK) | Homo sapiens (recombinant) | Mevalonate | 130 ± 10 | 5.3 ± 0.1 | 3.9 x 104 |
| MVK Variant (T275A) | Homo sapiens (recombinant) | Mevalonate | 590 ± 40 | 5.8 ± 0.1 | 1.0 x 104 |
Data sourced from[2].
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway, located in the plastids of plants and in most bacteria, provides an alternative route to IPP and DMAPP starting from pyruvate and glyceraldehyde 3-phosphate.[3]
| Enzyme | Abbreviation | EC Number | Reaction |
| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 | Pyruvate + Glyceraldehyde 3-phosphate → 1-Deoxy-D-xylulose 5-phosphate |
| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | 1.1.1.267 | 1-Deoxy-D-xylulose 5-phosphate + NADPH → 2-C-Methyl-D-erythritol 4-phosphate + NADP+ |
| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT/IspD | 2.7.7.60 | 2-C-Methyl-D-erythritol 4-phosphate + CTP → 4-Diphosphocytidyl-2-C-methyl-D-erythritol + PPi |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK/IspE | 2.7.1.148 | 4-Diphosphocytidyl-2-C-methyl-D-erythritol + ATP → 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate + ADP |
| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS/IspF | 4.6.1.12 | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate → 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate + CMP |
| 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase | HDS/IspG | 1.17.7.1 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate + Ferredoxin (reduced) → 4-Hydroxy-3-methylbut-2-enyl diphosphate + Ferredoxin (oxidized) |
| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR/IspH | 1.17.1.2 | 4-Hydroxy-3-methylbut-2-enyl diphosphate + Ferredoxin (reduced) → Isopentenyl diphosphate + Dimethylallyl diphosphate + Ferredoxin (oxidized) |
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) |
| DXS | Deinococcus radiodurans | D-Glyceraldehyde 3-phosphate | 54 ± 3 | 45 ± 2 |
| DXS | Deinococcus radiodurans | Pyruvate | 11 ± 1 | 45 ± 2 |
Data sourced from[4].
The Key Elongation Step: Hexaprenyl Diphosphate Synthase
The direct synthesis of the C30 hexaprenyl backbone is catalyzed by hexaprenyl diphosphate synthase . This enzyme belongs to the family of prenyltransferases, which catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate acceptor.
There are two main types of hexaprenyl diphosphate synthases, distinguished by their preferred allylic substrate:
-
Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83): This enzyme utilizes farnesyl diphosphate (FPP, C15) as the allylic substrate and adds three molecules of IPP to form hexaprenyl diphosphate.
-
Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.84): This enzyme prefers geranylgeranyl diphosphate (GGPP, C20) as the allylic substrate and adds two molecules of IPP.
The length of the final polyprenyl chain is often determined by a specific polyprenyl diphosphate synthase, such as Coq1 in the biosynthesis of coenzyme Q.[5]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound synthesis pathway.
Recombinant Expression and Purification of HMG-CoA Reductase (HMGR)
This protocol is adapted for the expression and purification of a His-tagged recombinant HMGR from E. coli.[6][7][8]
Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the HMGR gene fused to a polyhistidine tag.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the recombinant HMGR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to assess purity.
HMG-CoA Reductase (HMGR) Activity Assay
This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of HMG-CoA to mevalonate.[6][9]
Reaction Mixture (1 mL total volume):
-
100 mM Potassium phosphate buffer (pH 7.4)
-
100 mM KCl
-
1 mM EDTA
-
5 mM DTT
-
0.2 mM NADPH
-
0.1 mM HMG-CoA
-
Purified HMGR enzyme (appropriate amount to ensure a linear reaction rate)
Procedure:
-
Prepare the reaction mixture without HMG-CoA in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) Activity Assay
This is a coupled spectrophotometric assay where the product of the DXS reaction, DXP, is used as a substrate for DXR, and the oxidation of NADPH is monitored.[10][11]
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl (pH 7.5)
-
1 mM MnCl2
-
0.3 mM NADPH
-
0.3 mM 1-Deoxy-D-xylulose 5-phosphate (DXP)
-
Purified DXR enzyme
Procedure:
-
Combine all components except DXP in a cuvette and incubate at 37°C for 5 minutes.
-
Start the reaction by adding DXP.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity based on the rate of NADPH consumption.
Purification of Hexaprenyl Diphosphate Synthase
This protocol is a general guideline for the purification of prenyltransferases from bacterial sources, such as Micrococcus luteus.[12]
-
Cell Lysis: Disrupt bacterial cells (e.g., by sonication or French press) in a suitable buffer.
-
Fractionation: Separate the soluble and membrane fractions by ultracentrifugation. The synthase may be in either fraction depending on the specific enzyme.
-
Chromatography:
-
Ion-exchange chromatography: Use a DEAE-cellulose or similar column to separate proteins based on charge.
-
Size-exclusion chromatography: Further purify the active fractions using a gel filtration column (e.g., Sephadex G-100).
-
Affinity chromatography: If a tagged recombinant protein is used, Ni-NTA or other affinity resins can be employed for efficient purification.[13]
-
-
Activity Assays: Monitor the enzyme activity throughout the purification process to track the target protein.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Prenyl Alcohols
To analyze the products of prenyltransferase reactions, the diphosphate groups are typically removed by enzymatic hydrolysis to yield the corresponding alcohols, which are then analyzed by GC-MS.[14][15]
Sample Preparation:
-
Extract the reaction products (prenyl diphosphates) with an organic solvent like n-butanol.
-
Evaporate the solvent and redissolve the residue in a suitable buffer for enzymatic hydrolysis.
-
Add a phosphatase (e.g., acid phosphatase) and incubate to remove the diphosphate groups.
-
Extract the resulting prenyl alcohols with a non-polar solvent such as n-hexane.
-
Concentrate the extract and, if necessary, derivatize the alcohols (e.g., by silylation) to improve their volatility and chromatographic properties.[16]
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100°C) and ramp up to a high temperature (e.g., 280-300°C) to separate the different prenyl alcohols.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected prenyl alcohols (e.g., m/z 40-600).
-
-
Data Analysis: Identify the prenyl alcohols by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.
Regulatory Pathways
The biosynthesis of this compound is tightly regulated at multiple levels to ensure a balanced supply of isoprenoid precursors. This regulation occurs through transcriptional control of the pathway genes and feedback inhibition of key enzymes.
Transcriptional Regulation of the Mevalonate Pathway by SREBP
In mammals, the transcription of many genes in the MVA pathway is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[17][18][19] When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage cascade, allowing its N-terminal domain to translocate to the nucleus and bind to Sterol Regulatory Elements (SREs) in the promoters of target genes, including HMG-CoA synthase and HMG-CoA reductase, thereby upregulating their expression.[14][20]
Light-Mediated Regulation of the MEP Pathway in Plants
In plants, the MEP pathway is regulated by light signals, primarily through the action of phytochromes and cryptochromes.[21][22] Light perception leads to the activation of transcription factors such as ELONGATED HYPOCOTYL 5 (HY5), which in turn upregulates the expression of key MEP pathway genes, including DXS and DXR.[23] Conversely, in the dark, PHYTOCHROME INTERACTING FACTORS (PIFs) repress the expression of these genes.
Feedback Regulation
The isoprenoid biosynthesis pathways are also subject to feedback inhibition by their downstream products. Prenyl diphosphates such as geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) can inhibit early enzymes in the MVA pathway, including HMG-CoA reductase and mevalonate kinase, thus providing a mechanism for fine-tuning the metabolic flux.[9][19] Similarly, the end products of the MEP pathway, IPP and DMAPP, can inhibit DXS, the first enzyme of the pathway.[24]
Conclusion
The synthesis of this compound is a multi-step process that relies on the coordinated action of numerous enzymes, beginning with the fundamental MVA and MEP pathways and culminating in the specific elongation reactions catalyzed by hexaprenyl diphosphate synthases. The intricate regulation of these pathways at both the transcriptional and post-translational levels ensures a precise supply of isoprenoid precursors for various cellular functions. This technical guide provides a foundational resource for researchers and professionals seeking to understand and manipulate this vital metabolic route for applications in drug discovery and biotechnology. Further research into the specific kinetic properties and regulatory mechanisms of these enzymes in different organisms will continue to enhance our ability to target and engineer this complex and essential pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpressing 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR) in the Lactococcal Mevalonate Pathway for Heterologous Plant Sesquiterpene Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Negative Feedbacks by Isoprenoids on a Mevalonate Kinase Expressed in " by Pratik Nyati, Crisalejandra Rivera-Perez et al. [digitalcommons.fiu.edu]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. neb.com [neb.com]
- 13. Purification and characterization of recombinant human farnesyl diphosphate synthase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Purification of 5-enolpyruvylshikimate 3-phosphate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Light Regulation of Plant Development: HY5 Genomic Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HDR, the last enzyme in the MEP pathway, differently regulates isoprenoid biosynthesis in two woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LipidBank - Isoprenoid [lipidbank.jp]
- 20. Sterol regulatory element-binding proteins (SREBP) signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. HY5 and phytochrome activity modulate shoot-to-root coordination during thermomorphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Hexaprenol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of hexaprenol and its analogues for research applications. The protocols described herein are based on a robust chain-lengthening strategy, offering a practical approach for laboratory-scale synthesis. Additionally, the biological context of this compound as a key intermediate in the biosynthesis of dolichols is discussed.
Introduction
This compound is a C30 isoprenoid alcohol belonging to the polyprenol family of natural products. Polyprenols are linear polymers of isoprene units and serve as precursors for dolichols, which are essential lipid carriers for the assembly of N-linked glycans in eukaryotes. The synthesis of this compound and its analogues is of significant interest for studying the biosynthesis and function of dolichols, as well as for investigating the potential therapeutic applications of these compounds.
The presented synthetic methodology is a modification of established chain-lengthening procedures, designed to be efficient and safer for a standard laboratory environment. This approach iteratively adds isoprene units to a shorter polyprenol precursor.
Quantitative Data Summary
The following table summarizes the expected yields for key steps in the chain-lengthening synthesis of a polyprenol, starting from a shorter precursor like geranylgeraniol (C20).
| Step | Product | Typical Yield (%) | Purity |
| Chain Lengthening Cycle | Elongated Polyprenol | ~25% (for Z/E isomers after initial chromatography) | Mixture of Z/E isomers |
| Final Purification | All-trans-Polyprenol | Variable | High purity, single peak in HPLC |
Experimental Protocols
The following protocols are adapted from a general chain-lengthening method for polyprenol synthesis. This iterative process can be used to synthesize this compound (C30) from a C25 precursor, or other polyprenols by adjusting the starting material and the number of cycles.
Protocol 1: General Iterative Chain-Lengthening of a Polyprenol
This protocol describes a single C5 isoprene unit addition to a starting polyprenol.
Materials:
-
Starting polyprenol (e.g., all-E-pentaprenol for this compound synthesis)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Hexane
-
Ethyl acetoacetate
-
Sodium ethoxide solution (21% in ethanol)
-
Sodium hydroxide (NaOH)
-
Dimethoxyethane (DME, anhydrous)
-
Sodium acetylide in DME
-
Ammonium chloride (saturated aqueous solution)
-
Lindlar's catalyst
-
Quinoline
-
Potassium acetate
-
Ethanol
-
Anhydrous sodium sulfate
-
Alumina N (activity grade III and V)
-
Silver nitrate (AgNO₃)
Step 1: Bromination
-
Dissolve 10 mmol of the starting polyprenol in 25 mL of anhydrous diethyl ether.
-
Slowly add 4.35 mmol of PBr₃ to the solution while stirring.
-
Continue stirring at room temperature for 30 minutes.[1]
-
Transfer the reaction mixture to a separation funnel and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the polyprenyl bromide.[1]
Step 2: Acetoacetic Ester Synthesis
-
Dissolve the polyprenyl bromide from Step 1 in 5.7 mL of ethyl acetoacetate.
-
Add 3.5 mL of 21% sodium ethoxide solution in ethanol and stir for 15 minutes at room temperature.
-
Heat the mixture at 80-90°C for 30 minutes.
-
After cooling, add 1 g of NaOH and 1 mL of water and heat for another 30 minutes.[1]
-
Extract the product with hexane, wash with water, dry the organic phase, and evaporate the solvent to yield the corresponding ketone.[1]
Step 3: Acetylide Addition
-
Dissolve the ketone from Step 2 in anhydrous DME.
-
Add a solution of sodium acetylide in DME and stir at room temperature for 1 hour. The reaction progress can be monitored by a darkening of the solution.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with hexane, wash with water, dry, and evaporate the solvent.[1]
Step 4: Hydrogenation
-
Dissolve the product from Step 3 in hexane.
-
Add Lindlar's catalyst and a small amount of quinoline.[1]
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 5-10 minutes.[1]
-
Filter off the catalyst and evaporate the solvent to obtain the allylic alcohol.[1]
Step 5 & 6: Second Bromination and Acetate Substitution
-
Repeat the bromination procedure as in Step 1 with the allylic alcohol from Step 4.
-
Dissolve the resulting bromide in ethanol and add potassium acetate.
-
Heat the mixture at 80-90°C for 1 hour.[1]
-
Evaporate the solvent and extract the product with hexane.[1]
Step 7 & 8: Hydrolysis and Final Product
-
Dissolve the acetate derivative from Step 6 in ethanol.
-
Add a solution of NaOH in water and heat for 30 minutes.[1]
-
Extract the elongated polyprenol with hexane, wash, dry, and evaporate the solvent.[1]
Protocol 2: Purification of all-trans-Hexaprenol
Purification is crucial to separate the desired all-E isomer from any Z-isomers formed during the synthesis.[1]
Initial Purification:
-
The crude product is first purified on a column of Alumina N (grade III) using a gradient of diethyl ether in hexane (e.g., 20-30% Et₂O/hexane).[1]
Isomer Separation:
-
The fractions containing the polyprenol are then subjected to a second column chromatography on Alumina N (grade V) impregnated with 5% AgNO₃.[1]
-
The all-E isomer is eluted with a gradient of diethyl ether in hexane (e.g., 20-25% Et₂O/hexane).[1]
Diagrams
Experimental Workflow
Caption: General workflow for one iteration of polyprenol chain lengthening.
Signaling and Metabolic Pathway
This compound, in its pyrophosphate form (Hexaprenyl pyrophosphate), is a key precursor in the biosynthesis of dolichol. Dolichol is essential for the N-glycosylation of proteins in the endoplasmic reticulum, a critical process for proper protein folding and function.
References
Application Notes and Protocols: Hexaprenol as a Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. At the cellular level, mitochondrial dysfunction is a key pathological feature of metabolic syndrome. Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain, plays a crucial role in cellular energy production and antioxidant defense. Deficiencies in CoQ10 have been linked to a range of metabolic and mitochondrial disorders.[1][2][3]
Hexaprenol, in its phosphorylated form, hexaprenyl pyrophosphate, is a key intermediate in the biosynthesis of CoQ10. The synthesis of the polyisoprenoid tail of CoQ10 is a critical step, and defects in this pathway can lead to primary CoQ10 deficiency.[2][3] Therefore, monitoring the levels of intermediates like this compound could provide a valuable window into the functionality of the CoQ10 biosynthesis pathway and, by extension, mitochondrial health in the context of metabolic studies. This document provides detailed application notes and protocols for the use of this compound as a potential biomarker in metabolic research.
This compound and the Ubiquinone Biosynthesis Pathway
This compound is a precursor to the 10-isoprenoid unit side chain of Coenzyme Q10 (Ubiquinone). The biosynthesis of CoQ10 is a complex process involving multiple enzymes. A simplified representation of this pathway highlights the position of hexaprenyl pyrophosphate as a key intermediate.
References
Application Notes and Protocols for the Structural Elucidation of Hexaprenol by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexaprenol (C₃₀H₅₀O), a long-chain isoprenoid alcohol, and its derivatives are crucial precursors in various biological pathways, most notably in the biosynthesis of dolichols. Dolichols are essential for the N-linked glycosylation of proteins, a critical post-translational modification affecting protein folding, stability, and function. The accurate structural elucidation and quantification of this compound are vital for understanding its biological roles and for its potential development as a therapeutic agent. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or utilized with Matrix-Assisted Laser Desorption/Ionization (MALDI), has emerged as a powerful analytical tool for the characterization of these hydrophobic molecules.[1][2]
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound, focusing on techniques for its structural elucidation.
Data Presentation: Mass Spectrometric Data for this compound
The analysis of this compound by mass spectrometry often involves the use of cationizing agents to enhance ion formation due to its low polarity. Common adducts observed include [M+Li]⁺, [M+Na]⁺, and [M-H+Ba]²⁺.[2][3] Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), which typically results in the fragmentation of the isoprenoid chain.
Table 1: Predicted m/z Values for this compound Adducts in Full Scan MS
| Adduct | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C₃₀H₅₁O]⁺ | 427.3934 |
| [M+Na]⁺ | [C₃₀H₅₀ONa]⁺ | 449.3753 |
| [M+Li]⁺ | [C₃₀H₅₀OLi]⁺ | 433.3940 |
| [M-H+Ba]²⁺ | [C₃₀H₄₉OBa]²⁺ | 282.6686 |
| [M-H]⁻ | [C₃₀H₄₉O]⁻ | 425.3789 |
Data sourced from predicted values and common observations in polyprenol analysis.
Table 2: Predicted ESI-MS/MS Fragmentation of [M+Li]⁺ Adduct of this compound
Fragmentation is predicted to occur via sequential neutral loss of isoprene units (68 Da) from the lithiated precursor ion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 433.4 | 365.4 | C₅H₈ |
| 365.4 | 297.4 | C₅H₈ |
| 297.4 | 229.4 | C₅H₈ |
| 229.4 | 161.4 | C₅H₈ |
| 161.4 | 93.4 | C₅H₈ |
This table represents a predicted fragmentation pattern based on the general behavior of polyprenols in MS/MS. Actual relative intensities can vary based on instrument conditions.
Mandatory Visualization
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Role of this compound-derived dolichol in the N-linked glycosylation pathway.[4][5][6]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Material
This protocol is adapted from methodologies for the extraction of polyprenols from plant sources such as conifer needles.[3][7]
Materials:
-
Air-dried and powdered plant material
-
Ethyl acetate
-
5% (w/v) Sodium hydroxide (NaOH) in methanol
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Extraction: a. Extract the powdered plant material with ethyl acetate at a constant temperature (e.g., 50°C in a water bath) for several hours.[3] b. Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.[3]
-
Saponification: a. To the crude extract, add a solution of 5% NaOH in methanol and a small amount of water.[3] b. Incubate the mixture at 60-80°C for 1-2 hours to saponify interfering lipids such as triglycerides and fatty acids.[7]
-
Purification: a. After saponification, extract the unsaponifiable matter (containing polyprenols) with hexane. b. Wash the hexane extract with water to remove soap and other water-soluble impurities. c. Dry the hexane extract over anhydrous Na₂SO₄ and evaporate the solvent. d. Further purify the extract using silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to isolate the this compound fraction.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general method for the quantification and structural confirmation of this compound using a triple quadrupole or similar mass spectrometer.[8][9]
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C8 column (e.g., Zorbax SB-C8, 5 µm, 2.1 × 50 mm).[9]
-
Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (60/20/20, v/v/v).[3][9]
-
Mobile Phase B: 100% ethanol containing 1 mM ammonium acetate.[3][9]
-
Sample solvent: Isopropanol or a mixture of mobile phases.
Procedure:
-
Sample Preparation: Dissolve the purified this compound extract in the sample solvent to a final concentration of approximately 1-10 µg/mL.
-
LC Separation:
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan (e.g., m/z 300-1500) for initial identification of adducts.
-
MS/MS Fragmentation: Use a product ion scan or Multiple Reaction Monitoring (MRM) for structural confirmation and quantification. Select the [M+Li]⁺ or [M+Na]⁺ adduct as the precursor ion.
-
Collision Energy: Optimize collision energy to achieve characteristic fragmentation (e.g., sequential loss of isoprene units). This will typically be in the range of 20-50 eV, depending on the instrument.
-
Protocol 3: MALDI-TOF MS Analysis of this compound
This protocol describes a rapid screening method for this compound.[3][10]
Instrumentation and Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Cationizing agent: Barium acetate or Lithium iodide solution.[3]
-
Solvent: Chloroform or a mixture of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Sample and Matrix Preparation: a. Prepare a saturated solution of the matrix in the chosen solvent. b. Dissolve the purified this compound extract in the same solvent to a concentration of approximately 1 mg/mL. c. Prepare a solution of the cationizing agent (e.g., 10 mg/mL barium acetate in water).
-
Target Plate Spotting (Dried-Droplet Method): a. Mix the this compound solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio (v/v/v). b. Spot 0.5-1 µL of the mixture onto the MALDI target plate. c. Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
MS Analysis:
-
Ionization Mode: Positive ion, reflectron mode for better resolution.
-
Mass Range: m/z 300-2000.
-
Laser Intensity: Adjust the laser power to achieve optimal ionization without excessive fragmentation.
-
Acquire spectra from multiple positions within the spot to ensure reproducibility.
-
The mass spectrometric methods detailed in these application notes provide robust and sensitive platforms for the analysis of this compound. LC-MS/MS is ideal for quantitative studies and provides detailed structural information through fragmentation, while MALDI-TOF MS offers a high-throughput option for rapid screening. The choice of methodology will depend on the specific research question. Accurate analysis of this compound will continue to be crucial for advancing our understanding of its biological functions and for exploring its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Item - The dolichol cycle and protein N-glycosylation. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols: Hexaprenol as a Precursor for Enzymatic Synthesis of Novel Isoprenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids represent a vast and structurally diverse class of natural products with a wide range of applications in medicine, biotechnology, and materials science. The biosynthesis of these compounds typically proceeds from simple five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are elongated by prenyltransferases to form linear polyprenyl pyrophosphates of varying lengths. These linear molecules then serve as substrates for terpene synthases/cyclases, which catalyze intricate cyclization reactions to generate the vast array of cyclic terpene skeletons.
Recently, a novel class of triterpenes has been discovered that are not derived from the canonical precursor, squalene. Instead, these triterpenes are synthesized from hexaprenyl pyrophosphate (HexPP), a 30-carbon isoprenoid intermediate.[1][2] This discovery opens up new avenues for the chemoenzymatic synthesis of novel isoprenoid scaffolds. This document provides detailed application notes and protocols for the use of hexaprenol, and its activated form hexaprenyl pyrophosphate, as a precursor for the enzymatic synthesis of other isoprenoids, with a focus on the synthesis of non-squalene-derived triterpenes.
These protocols are intended for researchers in natural product synthesis, enzymology, and drug discovery who are interested in exploring the enzymatic potential of long-chain isoprenoid precursors to generate novel molecular diversity.
Data Presentation: Quantitative Analysis of Hexaprenyl Pyrophosphate Utilizing Enzymes
The enzymatic conversion of hexaprenyl pyrophosphate is catalyzed by a newly discovered class of chimeric fungal triterpene synthases. These enzymes, such as Talaromyces verruculosus talaropentaene synthase (TvTS) and Macrophomina phaseolina macrophomene synthase (MpMS), possess both a prenyltransferase domain for the synthesis of HexPP and a terpene cyclase domain for its subsequent cyclization.[1][2]
While detailed kinetic data for the cyclization of exogenously supplied HexPP is still emerging in the literature, the following tables provide a template for summarizing key quantitative data for these and other relevant enzymes. Researchers can use this structure to record their own experimental data for comparison.
Table 1: Substrate Specificity of Chimeric Fungal Triterpene Synthases
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Product(s) |
| TvTS | DMAPP/IPP | Data not available | Data not available | Data not available | Talaropentaene |
| Hexaprenyl Pyrophosphate | Data to be determined | Data to be determined | Data to be determined | Talaropentaene | |
| MpMS | DMAPP/IPP | Data not available | Data not available | Data not available | Macrophomene |
| Hexaprenyl Pyrophosphate | Data to be determined | Data to be determined | Data to be determined | Macrophomene |
Table 2: Typical Product Yields from in vitro Enzymatic Reactions
| Precursor(s) | Enzyme(s) | Incubation Time (h) | Product | Yield (%) |
| DMAPP and IPP | TvTS (chimeric) | 12 | Talaropentaene | To be determined |
| Hexaprenyl Pyrophosphate | TvTS-TC (cyclase domain) | 12 | Talaropentaene | To be determined |
| DMAPP and IPP | MpMS (chimeric) | 12 | Macrophomene | To be determined |
| Hexaprenyl Pyrophosphate | MpMS-TC (cyclase domain) | 12 | Macrophomene | To be determined |
Experimental Protocols
Protocol 1: Chemical Synthesis of Hexaprenyl Pyrophosphate (HexPP) from this compound
This protocol is adapted from established methods for the phosphorylation of long-chain isoprenoid alcohols.
Materials:
-
This compound
-
Trichloroacetonitrile
-
n-Butyllithium
-
Bis(tributylammonium) pyrophosphate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
DEAE-Sephadex column
-
Ammonium bicarbonate buffer
Methodology:
-
Preparation of the Phosphorylating Agent: In a flame-dried, argon-purged flask, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C.
-
Add trichloroacetonitrile and stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add a solution of n-butyllithium in hexanes dropwise. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting alcohol.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Phosphorylation: In a separate flask, dissolve bis(tributylammonium) pyrophosphate in anhydrous acetonitrile.
-
Add the crude product from the previous step to the pyrophosphate solution and stir the mixture overnight at room temperature under an argon atmosphere.
-
Purification: Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting hexaprenyl pyrophosphate by ion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of ammonium bicarbonate buffer.
-
Lyophilize the fractions containing the product to obtain HexPP as a white solid.
-
Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Expression and Purification of Recombinant Fungal Triterpene Synthase
This protocol describes a general method for the expression and purification of His-tagged recombinant enzymes in E. coli.
Materials:
-
Expression vector (e.g., pET-28a) containing the gene for the fungal triterpene synthase (e.g., TvTS or MpMS)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
PD-10 desalting column
Methodology:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.
-
Expression: Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37 °C.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37 °C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 18 °C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a PD-10 desalting column.
-
Assess the purity and concentration of the protein by SDS-PAGE and a Bradford assay, respectively. Store the purified enzyme at -80 °C.
Protocol 3: In vitro Enzymatic Synthesis of Triterpenes from Hexaprenyl Pyrophosphate
This protocol details the enzymatic reaction for the cyclization of HexPP.
Materials:
-
Purified fungal triterpene synthase (cyclase domain, e.g., TvTS-TC)
-
Hexaprenyl pyrophosphate (HexPP)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Organic solvent for extraction (e.g., n-hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS for product analysis
Methodology:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing the reaction buffer, MgCl₂ (a crucial cofactor for most terpene cyclases), and DTT.
-
Add the purified triterpene synthase to a final concentration of 1-5 µM.
-
Initiate the reaction by adding HexPP to a final concentration of 10-50 µM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for several hours (e.g., 4-12 hours).
-
Product Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., n-hexane).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic layer, which contains the cyclized hydrocarbon product.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Product Analysis: Analyze the extracted product by GC-MS. Compare the mass spectrum and retention time with known standards if available, or use NMR for structure elucidation of novel compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic conversion of this compound to a novel triterpene.
Caption: Experimental workflow for enzymatic synthesis.
References
Application Notes and Protocols for In Vitro Assays of Hexaprenol-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaprenol-modifying enzymes play crucial roles in the biosynthesis of essential lipids, such as dolichol and ubiquinone. These enzymes, primarily cis-prenyltransferases, catalyze the elongation of polyprenyl chains by the sequential addition of isopentenyl diphosphate (IPP) to an allylic diphosphate acceptor. The resulting long-chain polyprenyl diphosphates are precursors for vital cellular components involved in protein glycosylation and cellular respiration. Accurate measurement of the activity of these enzymes is critical for understanding their function, for drug discovery efforts targeting these pathways, and for diagnosing related metabolic disorders.
This document provides detailed application notes and protocols for various in vitro assays designed to measure the activity of this compound-modifying enzymes, including cis-prenyltransferases like dehydrodolichyl diphosphate synthase (DHDDS) and undecaprenyl diphosphate synthase (UPPS), as well as heptaprenyl diphosphate synthase.
Enzyme Classes and Reactions
This compound-modifying enzymes are broadly classified as cis-prenyltransferases (cis-PTs). These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate, such as farnesyl diphosphate (FPP), to form long-chain polyprenyl diphosphates with cis- (or Z) double bonds.[1]
General Reaction: Farnesyl diphosphate (FPP) + n Isopentenyl diphosphate (IPP) → Polyprenyl diphosphate + n Diphosphate
The chain length of the final product is a key characteristic of different cis-prenyltransferases.[1]
Data Presentation: Quantitative Enzyme Kinetics
The following table summarizes the kinetic parameters for various this compound-modifying enzymes, providing a basis for comparison of their activities and substrate affinities.
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Assay Conditions | Reference(s) |
| Human DHDDS/NUS1 Complex | FPP | 0.68 | kcat = 0.58 s-1 | pH not specified, presence of phospholipids | [2] |
| Human DHDDS/NUS1 Complex | IPP | 11.1 | kcat = 0.58 s-1 | pH not specified, presence of phospholipids | [2] |
| Human DHDDS (homodimer) | FPP | Not specified | Reduced vs. complex | Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM β-mercaptoethanol, 0.1% Triton X-100, 30°C | [3] |
| S. aureus UPPS | FPP | 2.5 | Not specified | Radiometric assay with [3H]IPP | [4] |
| E. coli UPPS | FPP | 35 | Not specified | Spectrophotometric assay | [4] |
| E. coli UPPS | IPP | 350 | Not specified | Spectrophotometric assay | [4] |
| Human cis-Prenyltransferase (shcis-PT) | MANT-O-GPP | 0.14 ± 0.01 | Not specified | Radioactivity-based enzyme kinetics assay | [5] |
Experimental Protocols
Protocol 1: Radiometric Assay for cis-Prenyltransferase Activity
This is a highly sensitive, discontinuous assay that directly measures the incorporation of a radiolabeled substrate into the polyprenyl diphosphate product.
Materials:
-
Purified cis-prenyltransferase enzyme (e.g., DHDDS/NUS1 complex, UPPS)
-
Allylic diphosphate substrate (e.g., Farnesyl diphosphate - FPP)
-
Radiolabeled Isopentenyl diphosphate ([14C]IPP or [3H]IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Quenching Solution: Saturated NaCl solution containing 2 M HCl
-
Extraction Solvent: n-butanol or 1-butanol
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (Silica gel or C18 reversed-phase)
-
TLC Developing Solvent (e.g., for reversed-phase: methanol/water 95:5 v/v)[6]
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction:
-
5 µL of 10x Assay Buffer
-
5 µL of 1 mM FPP (final concentration: 100 µM)
-
5 µL of 1 mM [14C]IPP (adjust specific activity as needed, final concentration: 100 µM)
-
X µL of purified enzyme solution (e.g., 1-5 µM)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Reaction Quenching and Product Hydrolysis: Stop the reaction by adding 200 µL of the Quenching Solution. To hydrolyze the diphosphate products to their corresponding alcohols for easier extraction and analysis, incubate the mixture at 37°C for 30 minutes.[7]
-
Product Extraction:
-
Add 300 µL of n-butanol to the quenched reaction mixture.
-
Vortex vigorously for 30 seconds to extract the polyprenyl alcohols.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic (n-butanol) phase.[7]
-
-
Product Analysis by TLC:
-
Spot 10-20 µL of the n-butanol extract onto a TLC plate.
-
Develop the TLC plate in a chamber equilibrated with the appropriate developing solvent.
-
Dry the plate after development.
-
Visualize the radioactive product using a phosphorimager or by scraping the silica and quantifying with a scintillation counter.
-
-
Quantification: The amount of incorporated radioactivity is proportional to the enzyme activity.
Protocol 2: Continuous Spectrophotometric Assay for UPPS Activity
This assay continuously monitors the production of pyrophosphate (PPi), a product of the condensation reaction.
Materials:
-
Purified UPPS enzyme
-
Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% (v/v) Triton X-100
-
Coupled enzyme system for PPi detection (e.g., using 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) and purine nucleoside phosphorylase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the 200 µL reaction mixture:
-
400 µM MESG
-
350 µM IPP
-
35 µM FPP
-
Components of the PPi detection system (as per manufacturer's instructions)
-
Assay Buffer to near final volume
-
Purified UPPS enzyme to initiate the reaction.[4]
-
-
Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 360 nm for the MESG-based system) over time.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate is proportional to the UPPS activity.
Protocol 3: Fluorescent Assay for cis-Prenyltransferase Activity
This assay utilizes a fluorescently labeled analog of FPP, such as MANT-O-GPP, to monitor enzyme activity.
Materials:
-
Purified cis-prenyltransferase enzyme
-
(2E,6E)-8-O-(N-methyl-2-aminobenzoyl)-3,7-dimethyl-2,6-octandien-1-pyrophosphate (MANT-O-GPP)
-
Isopentenyl diphosphate (IPP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM MgCl₂, 10 mM β-mercaptoethanol
-
Fluorometer or fluorescent plate reader
Procedure:
-
Reaction Setup: In a suitable microplate or cuvette, prepare the reaction mixture:
-
Purified enzyme (e.g., 0.2 µM)
-
MANT-O-GPP (e.g., 5 µM)
-
IPP (concentration to be optimized, e.g., 10-50 µM)
-
Assay Buffer to the final volume.
-
-
Measurement: Monitor the change in fluorescence over time. The binding of the MANT-group to the enzyme and its subsequent incorporation into a longer, more hydrophobic chain can lead to changes in fluorescence intensity or polarization. For FRET-based assays, excite tryptophan residues in the enzyme (around 280 nm) and measure the emission from MANT-O-GPP (around 420 nm).[5]
-
Data Analysis: The initial rate of change in the fluorescent signal is proportional to the enzyme activity.
Protocol 4: HPLC Analysis of Reaction Products
High-performance liquid chromatography can be used to separate and quantify the polyprenyl diphosphate products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Mightysil RP-18 GP Aqua or Cadenza CD-C18 MF)
-
Mobile Phase A: For polyprenyl phosphates - 2-propanol/methanol (1:4, v/v) containing 5 mM phosphoric acid.
-
Mobile Phase B: For polyprenyl diphosphates - 25 mM aqueous tetraethylammonium phosphate (pH 7.5)/2-propanol (30:70, v/v).
-
Quenched and extracted reaction mixture
Procedure:
-
Sample Preparation: Use the n-butanol extract from the radiometric assay or a similarly prepared sample. Evaporate the solvent and resuspend the residue in a suitable injection solvent.
-
Chromatography:
-
Inject the sample onto the C18 column.
-
Elute with the appropriate mobile phase in an isocratic or gradient mode.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Quantification: The peak area of the product can be used for quantification, ideally by comparing to a standard curve of known polyprenol concentrations.
Mandatory Visualizations
References
- 1. Calculating enzyme kinetic parameters from protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Synthesis of dolichyl-phosphate [reactome.org]
- 7. researchgate.net [researchgate.net]
Enhancing Microbial Hexaprenol Production: Application Notes and Protocols for Genetic Engineering Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the genetic engineering of microorganisms to enhance the production of hexaprenol, a C30 isoprenoid alcohol. While specific production titers for this compound are not extensively reported in publicly available literature, this guide leverages data from the closely related C30 isoprenoid, squalene, to illustrate the potential of these strategies. The protocols and pathways described are foundational for developing high-yield microbial platforms for this compound synthesis.
Introduction to this compound Biosynthesis
This compound is a long-chain isoprenoid synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In most microorganisms, these precursors are produced via either the mevalonate (MVA) pathway (common in eukaryotes like yeast) or the methylerythritol 4-phosphate (MEP) pathway (common in bacteria like E. coli). Farnesyl diphosphate (FPP), a C15 intermediate, is formed by the condensation of IPP and DMAPP. Hexaprenyl diphosphate synthase then catalyzes the sequential addition of three more IPP units to FPP to form hexaprenyl diphosphate (HexPP), which is subsequently dephosphorylated to this compound.
Metabolic Engineering Strategies for Enhanced this compound Production
The core strategies for boosting this compound production focus on increasing the intracellular pool of its precursors, particularly FPP, and efficiently converting it to the final product.
Enhancing the Precursor Supply
-
Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is often the target for overexpression to increase the supply of IPP and DMAPP. Key enzymes for upregulation include HMG-CoA reductase (HMGR), which is a major rate-limiting step.[1][2] Using a truncated form of HMGR (tHMGR) can remove feedback inhibition, further boosting the pathway flux.[3]
-
Introduction of a Heterologous MVA Pathway in E. coli: Since E. coli naturally uses the MEP pathway, introducing a heterologous MVA pathway can significantly increase the precursor pool for isoprenoid synthesis.[4][5]
-
Enhancing Acetyl-CoA and NADPH Supply: The MVA pathway has a high demand for acetyl-CoA and the cofactor NADPH.[1] Engineering central carbon metabolism to channel more carbon towards acetyl-CoA and increasing the availability of NADPH are crucial strategies.[1][2]
Directing Carbon Flux towards this compound
-
Overexpression of Hexaprenyl Diphosphate Synthase: The enzyme hexaprenyl diphosphate synthase is the key enzyme that determines the chain length of the final product. Overexpressing a heterologous hexaprenyl diphosphate synthase, for instance from Micrococcus luteus, in a host like E. coli can direct the FPP pool towards HexPP synthesis.[6]
-
Downregulation of Competing Pathways: FPP is a branch-point metabolite that can be diverted into other pathways, such as sterol biosynthesis in yeast (catalyzed by squalene synthase, ERG9) or quinone biosynthesis in E. coli.[1][3] Downregulating the expression of genes in these competing pathways, for example using CRISPRi, can redirect FPP towards this compound production.
Host Engineering and Optimization
-
Organelle Engineering: In eukaryotic hosts like yeast, compartmentalizing parts of the biosynthetic pathway, for instance in the peroxisomes or mitochondria, can increase local concentrations of substrates and enzymes, thereby improving pathway efficiency.[1][3]
-
Improving Host Tolerance: High concentrations of isoprenoids can be toxic to microbial cells. Strategies to improve host tolerance, such as adaptive laboratory evolution or engineering of cellular membranes, may be necessary for achieving high titers.
Quantitative Data on C30 Isoprenoid Production
As specific data for this compound is limited, the following tables summarize the production of squalene, a structurally related C30 isoprenoid, in engineered Saccharomyces cerevisiae. This data illustrates the potential production levels achievable through metabolic engineering.
Table 1: Squalene Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Carbon Source | Titer (mg/L) | Reference |
| Stepwise overexpression of MVA pathway enzymes | S. cerevisiae | Glucose | 978.24 | [2] |
| Introduction of NADH-dependent HMGR | S. cerevisiae | Glucose | 1086.31 | [2] |
| Enhanced ethanol utilization for squalene synthesis | S. cerevisiae | Ethanol | 9472 | [2] |
| Overexpression of key MVA pathway enzymes (ERG9, ERG20, HMGR) | Y. lipolytica | Waste Cooking Oil | 779.9 | [7] |
| Combined cytoplasmic and peroxisomal engineering | S. cerevisiae | Not specified | 11,000 | [1] |
| Peroxisomal and cytoplasmic engineering with lipid metabolism regulation | Y. lipolytica | Not specified | 32,800 - 51,200 | [1] |
Experimental Protocols
Protocol for Heterologous Expression of Hexaprenyl Diphosphate Synthase in E. coli
This protocol is adapted from the methodology described for the expression of the two-component hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 in E. coli.[6]
1. Gene Cloning:
- The structural genes for the two components of hexaprenyl diphosphate synthase (let's call them hexPS-A and hexPS-B) are amplified from the genomic DNA of Micrococcus luteus B-P 26 via PCR.
- The amplified genes are cloned into suitable E. coli expression vectors (e.g., pUC119 or a pET series vector) under the control of an inducible promoter (e.g., lac promoter).
2. Transformation:
- The expression plasmids containing hexPS-A and hexPS-B are transformed into a suitable E. coli expression host (e.g., JM109 or BL21(DE3)). Since it is a two-component enzyme, the genes can be on separate plasmids with different antibiotic resistance markers, or on the same plasmid.
3. Expression:
- A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotics and grown overnight at 37°C with shaking.
- The overnight culture is used to inoculate a larger volume of fresh LB medium.
- The culture is grown at 37°C with shaking until it reaches an OD600 of 0.4-0.6.
- Gene expression is induced by adding a suitable inducer (e.g., IPTG for the lac promoter) to the culture.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.
4. Confirmation of Expression and Activity:
- Cells are harvested by centrifugation.
- A cell-free homogenate is prepared by sonication or other cell lysis methods.
- The activity of hexaprenyl diphosphate synthase is assayed by mixing the cell-free homogenates of the clones expressing each component (if on separate plasmids) and incubating with FPP and IPP.[6]
- The reaction products are analyzed by thin-layer chromatography (TLC) or LC-MS to detect the formation of hexaprenyl diphosphate.
Protocol for CRISPRi-mediated Downregulation of a Competing Pathway Gene in S. cerevisiae
This protocol provides a general workflow for using CRISPR interference (CRISPRi) to downregulate the expression of a gene in a competing pathway, such as ERG9 (squalene synthase), to redirect FPP towards this compound production.
1. gRNA Design and Plasmid Construction:
- Design a guide RNA (gRNA) specific to the promoter region or coding sequence of the target gene (ERG9).
- Synthesize oligonucleotides encoding the gRNA sequence.
- Clone the gRNA cassette into a yeast expression vector that also contains a dCas9 (nuclease-dead Cas9) fused to a transcriptional repressor domain (e.g., Mxi1).
2. Yeast Transformation:
- Transform the CRISPRi plasmid into the desired S. cerevisiae strain (e.g., a strain already overexpressing the MVA pathway and a heterologous hexaprenyl diphosphate synthase) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- Select for transformants on appropriate selective media.
3. Verification of Gene Downregulation:
- Grow the transformed yeast cells under inducing conditions for the CRISPRi system.
- Extract total RNA from the cells.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of the target gene (ERG9) and compare them to a control strain (e.g., a strain with a non-targeting gRNA). A significant decrease in the target gene's mRNA level indicates successful downregulation.
4. Phenotypic Analysis:
- Cultivate the engineered strain in a suitable production medium.
- Extract and quantify the production of this compound and the product of the competing pathway (e.g., squalene or ergosterol) to confirm the redirection of metabolic flux.
Protocol for Extraction and Quantification of this compound from Microbial Culture by GC-MS
This protocol is a general guideline for the extraction and analysis of long-chain isoprenoid alcohols like this compound from microbial cultures.
1. Sample Preparation:
- Harvest a known volume of the microbial culture by centrifugation.
- Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight.
2. Extraction:
- Resuspend the lyophilized cells in a known volume of a suitable solvent mixture for lipid extraction, such as chloroform:methanol (2:1, v/v).
- Disrupt the cells using methods like bead beating or sonication to ensure efficient extraction.
- Centrifuge the mixture to pellet the cell debris.
- Collect the supernatant containing the lipid extract.
- Repeat the extraction process on the cell pellet to maximize recovery.
- Combine the supernatants and evaporate the solvent under a stream of nitrogen.
3. Saponification (Optional but Recommended):
- To hydrolyze any hexaprenyl esters and remove interfering lipids, resuspend the dried extract in an ethanolic potassium hydroxide solution.
- Incubate the mixture at 80-90°C for 1-2 hours.
- After cooling, extract the non-saponifiable lipids (containing this compound) with a non-polar solvent like n-hexane or petroleum ether.
- Wash the organic phase with water until neutral and dry it over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the purified this compound fraction.
4. Derivatization for GC-MS:
- To improve volatility and chromatographic properties, derivatize the hydroxyl group of this compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Dissolve the dried extract in a suitable solvent (e.g., pyridine or acetonitrile), add the silylating reagent, and heat at 60-70°C for 30-60 minutes.
5. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 280-300°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a rate of 10-20°C/min, and hold for several minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan to identify the fragmentation pattern of the derivatized this compound, and Selected Ion Monitoring (SIM) for accurate quantification using characteristic ions.
- Quantification:
- Prepare a calibration curve using a certified standard of this compound (if available) or a closely related long-chain polyprenol.
- Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for this compound production.
Caption: Experimental workflow for this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for the production of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Cloning, Expression, and Characterization of the Genes Encoding the Two Essential Protein Components of Micrococcus luteus B-P 26 Hexaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of hexaprenol in the development of novel drug delivery systems.
Application Notes & Protocols: Hexaprenol in Novel Drug Delivery Systems
Introduction:
This compound, a member of the polyprenol family of long-chain unsaturated isoprenoid alcohols, has garnered interest in the development of novel drug delivery systems. Its inherent lipophilicity, biocompatibility, and potential for chemical modification make it a promising candidate for formulating nanocarriers such as micelles, nanoparticles, and liposomes. These systems can enhance the solubility and bioavailability of hydrophobic drugs, facilitate targeted delivery, and provide controlled release kinetics, thereby improving therapeutic efficacy and reducing systemic toxicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in advanced drug delivery platforms. The protocols are primarily based on studies utilizing Ginkgo biloba polyprenols (GBP), which are a rich source of various polyprenols including this compound, and are thus considered representative for the application of this compound.
Applications of this compound-Based Drug Delivery Systems
This compound and its derivatives, particularly those extracted from Ginkgo biloba, have been successfully formulated into various nanocarriers for therapeutic applications, primarily in cancer therapy.
Polyprenol-Based Micelles for Targeted Cancer Therapy
A targeted micellar carrier based on a Ginkgo biloba polyprenol (GBP) derivative has been developed for the delivery of the hydrophobic anti-cancer drug, doxorubicin (DOX). This system demonstrated enhanced drug loading, sensitivity to the tumor microenvironment, and improved anticancer activity.[1]
-
Key Features:
-
High Drug Loading: Achieved a doxorubicin loading of up to 28.62 ± 1.49%.[1][2]
-
Stimuli-Responsive Release: Efficient DOX release rate of 90.30% in a tumor microenvironment mimic (acidic pH and high glutathione levels).[1][2]
-
Enhanced Stability: Showed good colloidal stability even at high dilutions and in the presence of serum.[1]
-
Biocompatibility: Demonstrated safety with low hemolysis rates and no significant cytotoxicity to normal cells.[1]
-
Targeted Delivery: Galactose modification on the micelles allows for targeting of liver cancer cells (HepG2) that overexpress asialoglycoprotein receptors.[1]
-
Improved Anticancer Activity: The DOX-loaded micelles exhibited stronger anticancer activity compared to free DOX, with a lower IC50 value.[1]
-
Polyprenol-Lipid Hybrid Nanoparticles for Combination Therapy
An innovative formulation of polyprenol (GBP) lipid and vitamin E-TPGS hybrid nanoparticles has been developed to co-deliver betulinic acid (BA) and low-substituted hydroxyl fullerenol (C60(OH)n) for anti-hepatocellular carcinoma (HCC) therapy.[3][4]
-
Key Features:
-
Sustained Release: The nanoparticles displayed a biphasic release pattern with sustained drug release properties.[3][4]
-
Improved Stability and Solubility: The formulation enhanced the solubility and stability of the encapsulated drugs.[3][4]
-
Enhanced Efficacy: The combination therapy delivered via these nanoparticles showed improved inhibition of HCC cell proliferation, migration, and invasion compared to the individual drugs.[3][4]
-
Reduced Cytotoxicity: The nanoparticle formulation reduced the cytotoxicity and genotoxicity of the encapsulated compounds towards normal cells.[4]
-
Polyprenol-Containing Liposomes
Polyprenols from Siberian fir (Abies sibirica L.) have been successfully incorporated into liposomal formulations. This demonstrates the feasibility of using polyprenols like this compound as a component of liposomal drug delivery systems.[5]
-
Key Features:
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on polyprenol-based drug delivery systems.
Table 1: Physicochemical Properties of GBP-PBAE-Gal/DOX Micelles [1]
| Parameter | Value |
| DOX Loading Content (%) | 28.62 ± 1.49 |
| Encapsulation Efficiency (%) | Not explicitly stated, but high loading suggests high efficiency. |
| Particle Size (nm) | ~150 nm (inferred from graphical data) |
| Zeta Potential (mV) | Positively charged (exact value not stated) |
| Critical Micelle Concentration (CMC) | Not explicitly stated |
Table 2: In Vitro Doxorubicin Release from GBP-PBAE-Gal/DOX Micelles [1]
| Condition | Cumulative Release after 48h (%) |
| pH 7.4 | ~20 |
| pH 5.0 | ~50 |
| pH 7.4 + 10 mM GSH | ~40 |
| pH 5.0 + 10 mM GSH | ~90 |
Table 3: Physicochemical Properties of BA-C60(OH)n-GBP-TPGS-NPs [3][4]
| Parameter | Value |
| Particle Size (nm) | ~150-200 nm (from TEM images) |
| Zeta Potential (mV) | Not explicitly stated |
| Drug Loading Efficiency (DE) | Not explicitly stated |
| Encapsulation Efficiency (EE) | Not explicitly stated |
Experimental Protocols
Protocol for Synthesis of Ginkgo Biloba Polyprenol-Poly(β-amino ester)-Galactose (GBP-PBAE-Gal) Micelles[1]
This protocol describes the synthesis of a targeted micellar carrier for doxorubicin.
Materials:
-
Ginkgo biloba polyprenol (GBP) (high purity, ≥99.8%)
-
Poly(β-amino esters) (PBAE) containing disulfide bonds
-
Aminated GBP
-
Galactose derivative
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dialysis bags (1000 Da MWCO)
Procedure:
-
Synthesis of GBP-PBAE:
-
Dissolve PBAE and aminated GBP separately in anhydrous DMF at a molar mass ratio of 2:3.
-
Mix the solutions and react under a nitrogen atmosphere at 90°C for 72 hours.
-
After the reaction, add 50 mL of DCM to the mixture, filter, and distill in a vacuum.
-
Dialyze the crude product against a 1:1 (V:V) mixture of DCM and DMF for 48 hours using a 1000 Da dialysis bag to remove unreacted monomers.
-
Continue dialysis against deionized water for 36 hours.
-
Obtain the final GBP-PBAE product by freeze-drying.
-
-
Synthesis of GBP-PBAE-Gal:
-
Follow a similar Michael addition reaction to conjugate a galactose derivative to the GBP-PBAE polymer. The specific details of the galactose conjugation were not fully provided in the source but would typically involve reacting an activated galactose moiety with the amine groups on the PBAE backbone.
-
-
Micellization and Doxorubicin (DOX) Loading:
-
Dissolve the GBP-PBAE-Gal polymer in deionized water. The amphiphilic nature of the polymer will lead to self-assembly into micelles.
-
To load DOX, dissolve both the polymer and DOX in a suitable organic solvent (e.g., DMF).
-
Add this solution dropwise to deionized water under stirring.
-
Dialyze the resulting solution against deionized water to remove the organic solvent and unloaded DOX.
-
Lyophilize the final DOX-loaded micelles for storage.
-
Protocol for Preparation of Polyprenol-Lipid and Vitamin E-TPGS Hybrid Nanoparticles (BA-C60(OH)n-GBP-TPGS-NPs)[3][4]
This protocol describes the preparation of hybrid nanoparticles for co-delivery of Betulinic Acid and Fullerenol.
Materials:
-
Ginkgo biloba polyprenol (GBP)
-
Vitamin E-TPGS
-
Betulinic Acid (BA)
-
Low-substituted hydroxyl fullerenol (C60(OH)n)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., deionized water)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve GBP, Vitamin E-TPGS, BA, and C60(OH)n in a suitable organic solvent.
-
-
Nanoprecipitation with Ultrasonic-Assisted Emulsification (UAE):
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Simultaneously apply ultrasonic emulsification to the mixture. This will cause the rapid diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer and lipids as nanoparticles, encapsulating the drugs.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the nanoparticle suspension by evaporation under reduced pressure.
-
-
Purification:
-
Purify the nanoparticle suspension by methods such as centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Characterize the resulting nanoparticles for size, zeta potential, morphology (using SEM and TEM), drug loading, and encapsulation efficiency.
-
Protocol for Characterization of Polyprenol-Based Nanocarriers
1. Particle Size and Zeta Potential: [5]
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze using a Zetasizer to determine the mean particle size (volume weighting) and polydispersity index (PDI). The same instrument can be used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Procedure for SEM: Lyophilize the nanoparticle suspension. Mount the powder on a stub, coat with a conductive material (e.g., gold), and image.
-
Procedure for TEM: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow it to dry. If necessary, negatively stain with a solution like phosphotungstic acid and then image.
3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure (Indirect Method):
-
After nanoparticle preparation, separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate DLC and EE using the following formulas:
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
DLC (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles * 100
-
-
4. In Vitro Drug Release: [1]
-
Method: Dialysis Method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological and tumor environments) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Visualizations
Experimental Workflow for Synthesis and Drug Loading of GBP-PBAE-Gal Micelles
Caption: Synthesis and drug loading workflow for GBP-PBAE-Gal micelles.
Proposed Mechanism of Targeted Drug Delivery and Release
References
- 1. Preparation of polyprenol/poly (β-amino ester)/galactose targeted micelle carrier for enhancing cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Cytotoxicity of Polyprenol Lipid and Vitamin E-TPGS Hybrid Nanoparticles for Betulinic Acid and Low-Substituted Hydroxyl Fullerenol in MHCC97H and L02 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of Hexaprenol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaprenol, a C30 polyprenol, is a member of a class of linear, unsaturated isoprenoid alcohols. These molecules are precursors to dolichols, which are essential for the synthesis of N-linked glycoproteins—a critical process for proper protein folding, stability, and function. Given their fundamental role in cellular biology, the accurate quantification of this compound and related polyprenols in biological matrices is crucial for understanding various physiological and pathological states. This document provides detailed application notes and protocols for the quantitative analysis of this compound levels in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Data Presentation: Quantitative Levels of Polyprenols in Biological Samples
While specific quantitative data for this compound (C30) is not extensively available in the literature, the following table summarizes representative concentrations of other relevant polyprenols and dolichols found in various biological samples. This data provides a comparative context for expected concentration ranges.
| Analyte | Species | Tissue/Fluid | Concentration Range | Analytical Method | Reference |
| Polyprenols (various chain lengths) | Rat | Liver | ~1-10 µg/g | HPLC | [3] |
| Dolichols (various chain lengths) | Human | Plasma | ~10-100 ng/mL | LC-MS/MS | [1] |
| Dolichols (C90, C95) | Mouse | Embryo | Relative quantification | LC-MS/MS | [1] |
| Dolichols (14-17 isoprene units) | Yeast | Lipid Droplets | Relative quantification | LC-MS | [4] |
| Dolichols (21-23 isoprene units) | Yeast (sporulating) | Lipid Droplets | Relative quantification | LC-MS | [4] |
Note: The concentrations are approximate and can vary significantly based on the specific species, age, and physiological condition.
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain polyprenols and dolichols from biological matrices.[1][5]
a. Materials:
-
Biological sample (e.g., 100 µL plasma, 50 mg homogenized tissue)
-
Internal Standard (IS): A suitable structural analog not present in the sample (e.g., a deuterated or odd-chain length polyprenol).
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
b. Protocol for Plasma Samples:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution at a known concentration.
-
Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE, vortex for 1 minute, and shake for 10 minutes at 4°C.
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
c. Protocol for Tissue Samples:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add the internal standard.
-
Perform a liquid-liquid extraction as described for plasma samples (steps 3-9), adjusting solvent volumes as necessary based on the initial sample volume.
LC-MS/MS Quantification of this compound
This protocol is based on a validated method for the analysis of dolichols and polyprenols.[1][5]
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
b. Chromatographic Conditions:
-
Column: Zorbax SB-C8 reversed-phase column (5 µm, 2.1 x 50 mm) or equivalent.
-
Mobile Phase A: Methanol/Acetonitrile/1 mM aqueous Ammonium Acetate (60/20/20, v/v/v).[5]
-
Mobile Phase B: Ethanol with 1 mM Ammonium Acetate.[5]
-
Flow Rate: 200 µL/min.
-
Gradient:
-
0-2 min: 100% A
-
2-16 min: Linear gradient to 100% B
-
16-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and re-equilibrate.
-
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound - C30):
-
The precursor ion would be the [M+Acetate]⁻ adduct. For this compound (C30H50O, MW = 426.7), the acetate adduct would be at m/z 485.7.
-
The product ion would be the acetate ion at m/z 59.
-
This compound: m/z 485.7 -> 59
-
Internal Standard: The MRM transition for the chosen internal standard would need to be optimized.
-
-
Collision Energy: Optimize for the specific instrument and analyte. A starting point of -40 V can be used.[1]
Visualizations
Signaling Pathway: Biosynthesis and Role of Polyprenols
The following diagram illustrates the biosynthesis of polyprenols and their subsequent conversion to dolichols, which are essential for N-linked glycosylation.
Experimental Workflow: Quantitative Analysis of this compound
The diagram below outlines the key steps in the quantitative analysis of this compound from biological samples.
References
- 1. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of hexaprenol from natural sources.
Technical Support Center: Enhancing Hexaprenol Yield
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when aiming to improve the yield of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources? A1: this compound is a type of polyprenol, a long-chain isoprenoid alcohol. These compounds are secondary metabolites found in various plants and microorganisms.[1][2] They are of interest for their potential applications in pharmaceuticals and other industries.[1] The primary challenge is that they often accumulate in low quantities, making yield enhancement a critical research focus.[1][3]
Q2: What are the main strategies to improve the yield of this compound? A2: The primary strategies for increasing the yield of this compound and other secondary metabolites can be categorized into three main areas:
-
Elicitation: The application of external stimuli (elicitors) to trigger defense responses in plants or cell cultures, which in turn boosts the production of secondary metabolites.[1][3]
-
Metabolic Engineering: The genetic modification of the source organism to enhance the biosynthetic pathways leading to this compound production.[4][5] This can involve overexpressing key enzymes or silencing competing pathways.[6]
-
Process Optimization: Fine-tuning the conditions for cultivation, extraction, and purification to maximize production and minimize loss.[7][8][9]
Q3: What factors naturally influence the concentration of this compound in plant sources? A3: The natural concentration of secondary metabolites like this compound is influenced by numerous factors, including the plant species and strain, the developmental stage of the plant, and environmental or cultivation conditions.[10][11] For instance, the accumulation of certain compounds has been observed to be higher in specific seasons or at particular growth phases, such as the mature phase of a plant.[10]
Q4: What are the major challenges in the extraction and purification of polyprenols like this compound? A4: The main challenges include the low concentration of this compound in the source material, potential degradation during extraction due to heat or pH, and the co-extraction of structurally similar compounds, which complicates purification.[12][13] In liquid-liquid extractions, emulsion formation can also lead to significant product loss.[14]
Troubleshooting Guides
This guide addresses specific issues that can lead to low yields during the experimental process, organized by stage.
Section 1: Cultivation and Biosynthesis
Problem: Low concentration of this compound in the source material (plant or microbial culture).
-
Possible Cause: The natural abundance of this compound in the chosen species or strain is inherently low.[13]
-
Solution:
-
Elicitation: Apply biotic or abiotic elicitors to stimulate the biosynthetic pathway. Elicitors are compounds that trigger defense and stress responses in plants, often leading to increased production of secondary metabolites.[1][15] Common elicitors include methyl jasmonate, salicylic acid, chitosan, and yeast extract.[3][16] The type of elicitor, its concentration, and the duration of exposure must be optimized for each system.[10][16]
-
-
Possible Cause: For microbial sources, fermentation conditions are not optimized.
-
Solution:
-
Fermentation Optimization: Systematically optimize parameters such as temperature, pH, aeration, agitation speed, and nutrient composition in the culture medium.[7][8] For instance, lowering the cultivation temperature has been shown to enhance the production of higher alcohols like hexanol in certain microorganisms.[17][18]
-
-
Possible Cause: Inconsistent results from metabolic engineering approaches.
-
Solution:
-
Multi-Gene Strategy: Single-point genetic interventions often just shift the metabolic bottleneck downstream.[19] A more robust approach is the simultaneous expression of multiple genes that encode for critical enzymes throughout the pathway, ensuring a smoother metabolic flux toward the target compound.[6][19]
-
Section 2: Extraction and Purification
Problem: Low yield of this compound in the crude extract.
-
Possible Cause: Inefficient extraction solvent or method.[13]
-
Solution:
-
Solvent Optimization: Test a range of solvents with varying polarities. For polyprenols, mixtures of polar and non-polar solvents are often required. An ethanol-water mixture can be more effective than pure ethanol or water alone for some compounds.[12]
-
Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[9] These "green" techniques can increase extract yield and reduce the use of organic solvents.[9][20]
-
-
Possible Cause: Degradation of this compound during extraction.
-
Solution:
Problem: Significant loss of product during liquid-liquid extraction.
-
Possible Cause: Emulsion formation at the solvent interface.[14]
-
Solution:
-
Gentle Mixing: Gently swirl the separatory funnel instead of vigorous shaking to prevent emulsion formation.[14]
-
Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[14]
-
Centrifugation: Use a centrifuge to separate the layers and isolate the emulsion material.[14]
-
Problem: Poor separation and loss of this compound during chromatography.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Fine-Tune the Gradient: Use a shallower elution gradient to improve the separation of this compound from closely related impurities.[12]
-
Alternative Techniques: If standard column chromatography provides poor resolution, consider using preparative High-Performance Liquid Chromatography (HPLC) for a higher degree of purification.[12]
-
Proper Sample Loading: Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the column to prevent precipitation and band broadening.[13]
-
Section 3: Analysis and Quantification
Problem: Inaccurate or inconsistent quantification of this compound yield.
-
Possible Cause: Matrix effects from co-extracted impurities interfering with the analytical signal.[21][22]
-
Solution:
-
Sample Preparation: Implement a robust sample cleanup step before analysis, such as Solid-Phase Extraction (SPE), to remove interfering compounds from the matrix.[23]
-
Method Validation: Develop and validate a specific analytical method (e.g., HPLC-UV, LC-MS) for this compound, ensuring it is sensitive and selective in the presence of the sample matrix.
-
-
Possible Cause: Use of an uncertified reference standard.
-
Solution:
-
Certified Standards: Always use a well-characterized, high-purity certified reference standard for creating calibration curves to ensure accurate quantification.
-
Data Presentation
Table 1: Examples of Elicitors Used to Enhance Secondary Metabolite Production. (Note: These are general examples; conditions must be optimized specifically for this compound production.)
| Elicitor Type | Elicitor Example | Plant/Culture System | Target Metabolite Group | Observed Effect | Reference |
| Biotic | Yeast Extract | Pueraria candollei | Isoflavonoids | Increased yield | [3] |
| Biotic | Chitosan | Withania somnifera | Withaferin-A | Enhanced biosynthesis | [3] |
| Biotic | Fungal Filtrate (T. atroviride) | Panax quinquefolius | Ginsenoside | 3.2-fold increase over control | [15] |
| Abiotic | Methyl Jasmonate | Cephalotaxus species | Alkaloids | Boosted yields (synergistic with NaF) | [3] |
| Abiotic | Silver Ions (Ag+) | Salvia castanea Hairy Roots | Tanshinone IIA | 1.8-fold increase at 15 µM | [16] |
Table 2: Optimization of Fermentation Parameters for Hexanol Production by Clostridium carboxidivorans P7. (Note: This serves as a model for the type of parameter optimization required for microbial this compound production.)
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Key Finding | Reference |
| Temperature | 37°C | 0.02 g/L Hexanol | 30°C | 0.09 g/L Hexanol | Lowering temperature from the growth optimum increased hexanol production. | [17][18] |
| CO Gas Content | 30% | Lower Yield | 70% | Increased Yield | Higher CO content increased CO consumption and hexanol production. | [17][18] |
| Ethanol Supplementation | No Supplement | 1.90 g/L Hexanol | 2 g/L Ethanol Added | 2.34 g/L Hexanol | Supplementing with a precursor alcohol enhanced final product yield. | [17][18] |
Experimental Protocols
Protocol 1: General Method for Elicitor Treatment in Plant Cell Suspension Cultures
-
Preparation: Grow plant cell suspension cultures in a suitable liquid medium until they reach the mid-logarithmic growth phase.
-
Elicitor Stock Solution: Prepare a sterile stock solution of the chosen elicitor (e.g., methyl jasmonate dissolved in a small amount of ethanol, then diluted with sterile water).
-
Elicitation: Aseptically add the elicitor stock solution to the cell cultures to achieve the desired final concentration. Include a control culture to which only the solvent is added.
-
Incubation: Continue to incubate the cultures under the same conditions for a predetermined duration (e.g., 24 to 96 hours). The optimal exposure time needs to be determined experimentally.[16]
-
Harvesting: After the incubation period, harvest the cells by filtration.
-
Extraction and Analysis: Proceed with the extraction of this compound from the harvested cells and analyze the yield using a validated analytical method.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.[13]
-
Solvent Addition: Place the powdered material in an extraction vessel and add the optimized extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:40 g/mL).[12]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired temperature and sonication frequency. The optimal parameters (e.g., temperature, time, frequency) must be determined experimentally.[24]
-
Extraction: Perform the extraction for the optimized duration (e.g., 30-60 minutes).[12]
-
Filtration and Concentration: Filter the extract to remove solid plant material.[12] Concentrate the filtrate using a rotary evaporator under reduced pressure, maintaining a temperature below 50°C to prevent degradation.[13]
-
Purification: The resulting crude extract can then be subjected to chromatographic purification.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., n-hexane).[12] Carefully pour the slurry into a glass column and allow it to pack uniformly. Equilibrate the column by running the initial mobile phase through it.
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase.[13] Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol) in a stepwise or linear gradient.[13]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the purified this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for improving this compound yield.
Caption: Simplified elicitation signaling pathway.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. styvalley.com [styvalley.com]
- 2. Progress in plant metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant Synthetic Metabolic Engineering for Enhancing Crop Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 8. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Some Factors Affecting the Production of Carotenoids by Rhodotorula glutinis var. glutinis [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering metabolic pathways in plants by multigene transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond | Separation Science [sepscience.com]
- 23. bibliotekanauki.pl [bibliotekanauki.pl]
- 24. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming common challenges in the HPLC analysis of hexaprenol.
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of hexaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC analysis of this compound?
A1: The most common challenges in the HPLC analysis of this compound include:
-
Sample Preparation: Incomplete extraction from complex matrices, leading to low recovery. This compound's lipophilic nature can also lead to solubility issues in the initial mobile phase, causing peak distortion or precipitation.
-
Chromatographic Separation: Co-elution with other lipids or structurally similar compounds, poor peak shape (tailing or fronting), and inconsistent retention times.
-
Detection: Low sensitivity, especially at low concentrations, and baseline noise.
-
Stability: Degradation of this compound due to exposure to light, heat, or oxidative conditions during sample preparation and analysis.
Q2: What is the recommended starting point for HPLC method development for this compound?
A2: A good starting point for this compound analysis is reversed-phase HPLC. A C18 column is commonly used for the separation of polyprenols.[1][2] The mobile phase typically consists of a gradient of methanol, acetonitrile, and water. Due to the nonpolar nature of this compound, a high percentage of organic solvent is usually required for elution.
Q3: How can I improve the solubility of this compound during sample preparation?
A3: this compound is a lipophilic molecule with limited solubility in highly aqueous solutions.[3] To improve solubility:
-
Dissolve the extracted and dried sample in a solvent that is compatible with the initial mobile phase, preferably the mobile phase itself or a solvent with a similar or slightly weaker elution strength.
-
Use of a small amount of a less polar solvent like isopropanol or ethanol in the sample solvent can aid dissolution. However, ensure it is miscible with your mobile phase and does not cause peak distortion.
-
Sonication can help dissolve the sample, but care should be taken to avoid degradation from excessive heat.[2]
Q4: What is the optimal UV detection wavelength for this compound?
A4: this compound, as a polyprenol, contains multiple unconjugated double bonds. While it doesn't have a strong chromophore for high-wavelength UV detection, it will absorb at lower UV wavelengths. Polyprenols are often detected at wavelengths between 205 nm and 215 nm.[4] It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a this compound standard. A wavelength where the analyte shows significant absorbance and the mobile phase shows minimal absorbance should be chosen to maximize the signal-to-noise ratio.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Poor Peak Shape
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
| Possible Cause | Solution |
| Secondary Interactions | Interaction of the hydroxyl group of this compound with active silanol groups on the silica-based column packing. |
| * Use a base-deactivated or end-capped column. | |
| * Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to block the active sites. | |
| * Operate at a lower pH to suppress the ionization of silanol groups. | |
| Column Overload | Injecting too high a concentration of the sample. |
| * Dilute the sample and reinject. | |
| Column Contamination | Accumulation of strongly retained matrix components on the column. |
| * Flush the column with a strong solvent (e.g., 100% isopropanol or methanol). | |
| * Use a guard column to protect the analytical column. | |
| Inappropriate Sample Solvent | The sample is dissolved in a solvent much stronger than the mobile phase. |
| * Dissolve the sample in the initial mobile phase or a weaker solvent. |
Q: My this compound peak is fronting. What should I do?
A: Peak fronting is less common than tailing but can occur.
| Possible Cause | Solution |
| Sample Overload | Injecting a very high concentration of the sample. |
| * Dilute the sample and reinject. | |
| Sample Solvent Effects | The sample is dissolved in a solvent that is too weak or immiscible with the mobile phase, leading to poor sample introduction. |
| * Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase. | |
| Column Collapse | The column packing bed has collapsed, creating a void. |
| * Replace the column. This is more likely with older columns or if operated at excessively high pressures. |
Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening?
A: Retention time variability can compromise the reliability of your analysis.
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Improperly mixed mobile phase or evaporation of a volatile solvent component. |
| * Ensure accurate and precise mobile phase preparation. | |
| * Keep mobile phase reservoirs capped to minimize evaporation. | |
| * Use an online degasser. | |
| Pump Issues | Leaks in the pump, faulty check valves, or air bubbles in the pump head leading to inconsistent flow rate. |
| * Inspect for leaks and tighten fittings. | |
| * Purge the pump to remove air bubbles. | |
| * Clean or replace check valves if necessary. | |
| Column Temperature Fluctuations | Inconsistent column temperature. |
| * Use a column oven to maintain a constant temperature. | |
| Column Equilibration | Insufficient time for the column to equilibrate with the initial mobile phase conditions between gradient runs. |
| * Increase the column equilibration time at the end of each run. |
Low Sensitivity / No Peak
Q: I am not seeing a peak for this compound, or the peak is very small. What should I check?
A: Low or no signal can be frustrating. A systematic check is required.
| Possible Cause | Solution |
| Sample Degradation | This compound may have degraded during sample preparation or storage. Polyprenols can be sensitive to heat, light, and oxidation.[5] |
| * Protect samples from light by using amber vials. | |
| * Avoid excessive heat during sample preparation steps like solvent evaporation. | |
| * Consider adding an antioxidant like BHT to the extraction solvent. | |
| * Analyze samples as quickly as possible after preparation. | |
| Incorrect Detector Wavelength | The UV detector is set to a wavelength where this compound has little to no absorbance. |
| * Verify the UV detector wavelength is set appropriately (typically 205-215 nm for polyprenols).[4] | |
| * If possible, use a photodiode array (PDA) detector to acquire the full UV spectrum and identify the absorbance maximum. | |
| Low Sample Concentration | The concentration of this compound in the injected sample is below the limit of detection (LOD) of the method. |
| * Concentrate the sample extract. | |
| * Increase the injection volume if possible without causing peak distortion. | |
| Injector Problems | The injector is not delivering the sample to the column. |
| * Check for blockages in the injector or sample loop. | |
| * Ensure the correct injection volume is programmed. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | 0-10 min: 85% B, 15% C |
| 10-25 min: Linear gradient to 100% B | |
| 25-30 min: 100% B | |
| 30.1-35 min: Return to initial conditions (85% B, 15% C) and equilibrate | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 20 µL |
Note: This is an exemplary gradient and may need significant modification. The high organic content is to elute the nonpolar this compound.
Sample Preparation from Plant Tissue
-
Homogenization: Freeze approximately 1 gram of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of a hexane:isopropanol (3:2, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the solvent mixture to ensure complete recovery. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 85% acetonitrile, 15% methanol).
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical sample preparation workflow for this compound from plant material.
References
- 1. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting low sensitivity in the mass spectrometric detection of hexaprenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the mass spectrometric detection of hexaprenol, particularly focusing on issues of low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its detection challenging?
This compound is a long-chain isoprenoid alcohol, a class of molecules known as polyprenols. Its detection by mass spectrometry can be challenging due to its nonpolar nature, potential for low ionization efficiency, and susceptibility to fragmentation, which can lead to low sensitivity.
Q2: Which ionization techniques are most suitable for this compound analysis?
Electrospray ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are commonly used for the analysis of polyprenols like this compound. APPI can be advantageous as it may not require post-column salt addition. Both positive and negative ion modes should be explored during method development to determine the optimal ionization for your specific experimental conditions.
Q3: What are the common ions observed for this compound in mass spectrometry?
In positive ion mode, the protonated molecule [M+H]⁺ may be observed, but more commonly, a dehydrated ion [M+H-H₂O]⁺ is detected. In negative ion mode, adducts with mobile phase modifiers are common, such as the acetate adduct [M+acetate]⁻ when using ammonium acetate.
Q4: How can I improve the signal intensity of this compound?
Improving signal intensity can be achieved through several strategies:
-
Optimize Sample Preparation: Ensure efficient extraction and purification to remove matrix components that can cause ion suppression.
-
Methodical Method Development: Systematically optimize LC and MS parameters, including mobile phase composition, gradient, and ion source settings.
-
Use of Adducts: Promoting the formation of specific adducts (e.g., acetate adducts in negative mode) can enhance ionization efficiency and signal stability.
Troubleshooting Guide for Low Sensitivity
Low sensitivity in this compound analysis can arise from various factors throughout the experimental workflow. This guide provides a structured approach to identify and resolve common issues.
Problem Area 1: Sample Preparation
Issue: Poor extraction recovery or presence of interfering substances.
| Question | Possible Cause | Suggested Solution |
| Are you experiencing low signal intensity and high background noise? | Inefficient removal of matrix components (e.g., lipids, salts). | Implement a robust sample cleanup procedure. Saponification can be used to remove interfering lipids. Utilize solid-phase extraction (SPE) for further purification. |
| Is the signal intensity inconsistent across replicate injections? | Incomplete extraction of this compound from the sample matrix. | Optimize the extraction solvent and procedure. Hexane is a common solvent for extracting fat-soluble polyprenols. Ensure thorough mixing and sufficient extraction time. |
Problem Area 2: Liquid Chromatography
Issue: Poor peak shape, co-elution with interfering compounds, or inadequate retention.
| Question | Possible Cause | Suggested Solution |
| Is the this compound peak broad or tailing? | Inappropriate column chemistry or mobile phase. | Use a reversed-phase C8 or C18 column. Optimize the mobile phase composition. A typical mobile phase system involves a gradient of methanol/acetonitrile/aqueous ammonium acetate and ethanol with ammonium acetate. |
| Do you suspect co-elution with other matrix components? | Insufficient chromatographic separation. | Adjust the gradient profile to improve resolution. A slower gradient can often enhance the separation of complex mixtures. |
Problem Area 3: Mass Spectrometry
Issue: Inefficient ionization or fragmentation leading to a weak signal.
| Question | Possible Cause | Suggested Solution |
| Is the signal for the target ion weak or absent? | Suboptimal ion source parameters. | Systematically optimize source parameters such as capillary voltage, cone voltage, gas flow rates, and temperature. These parameters can significantly impact ionization efficiency. |
| Are you observing excessive fragmentation and a weak molecular ion? | High in-source collision energy. | Reduce the cone voltage or other in-source fragmentation parameters to minimize fragmentation and enhance the abundance of the precursor ion. |
| Is the choice of precursor and product ions for MRM analysis optimized? | Non-optimal MRM transitions. | Infuse a standard solution of this compound to identify the most abundant and stable precursor and product ions. For polyprenols, monitoring the acetate adduct as the precursor and the acetate ion as the product in negative mode is a common strategy. |
Experimental Protocols
Sample Preparation from Biological Tissues
This protocol describes a general procedure for the extraction of polyprenols, including this compound, from biological samples.
-
Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Saponification: To the homogenate, add a 5% NaOH solution in methanol and water. Incubate the mixture to saponify lipids.
-
Extraction: Extract the saponified mixture twice with hexane to separate the fat-soluble polyprenols.
-
Drying: Combine the hexane layers and add anhydrous Na₂SO₄ to remove any residual water.
-
Concentration: Evaporate the hexane under a stream of nitrogen to obtain the crude polyprenol extract.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent.
LC-MS/MS Analysis of Polyprenols
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C8 column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (60/20/20, v/v/v).
-
Mobile Phase B: 100% ethanol containing 1 mM ammonium acetate.
-
Flow Rate: 200 µL/min.
-
Gradient:
-
100% A for 2 min.
-
Linear gradient to 100% B over 14 min.
-
Hold at 100% B for 4 min.
-
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Ion Detection:
-
Positive Ion Mode: Monitor for [M+H-H₂O]⁺ ions.
-
Negative Ion Mode: Monitor for [M+acetate]⁻ adducts.
-
Quantitative Data and MRM Transitions
The following table summarizes representative quantitative parameters and Multiple Reaction Monitoring (MRM) transitions for the analysis of polyprenols. It is important to note that these values should be optimized for your specific instrument and method.
| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Representative LOQ |
| Polyprenols (as acetate adducts) | [M+acetate]⁻ | 59 (acetate) | Negative ESI | ng/mL range |
| Polyprenols | [M+H-H₂O]⁺ | Varies (fragment ions) | Positive ESI | ng/mL range |
Note: The Limit of Quantification (LOQ) is highly dependent on the sample matrix, instrumentation, and overall method performance.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity issues.
Representative Biosynthesis Pathway of this compound
This compound is a C₃₀ polyprenol. Its biosynthesis starts from the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway involves the sequential addition of IPP units to a growing polyprenyl pyrophosphate chain, catalyzed by prenyltransferases.
Caption: Simplified biosynthesis pathway leading to this compound.
Methods for preventing the degradation of hexaprenol during storage and analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hexaprenol during storage and analysis. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Common Issues in this compound Handling
This section addresses specific problems you might encounter during your work with this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of this compound Sample (e.g., yellowing or browning) | Oxidation due to exposure to air.[1] | Minimize headspace in storage vials.[1] Purge vials with an inert gas like nitrogen or argon before sealing.[1] Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the sample.[1] |
| Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram | Degradation of this compound into smaller, more polar compounds (e.g., aldehydes, ketones).[1] | Confirm degradation by comparing with a freshly prepared sample. Re-evaluate storage and handling procedures to minimize exposure to oxygen, light, and heat.[1] |
| Low or Inconsistent this compound Concentration in Analytical Results | 1. Degradation during sample preparation: Exposure to high temperatures or light.[1] 2. Incomplete extraction: Use of a suboptimal solvent. | 1. Perform extractions at room temperature or on ice, and protect samples from light using amber vials or by wrapping containers in foil.[1] 2. Use non-polar solvents like hexane or a mixture such as hexane:acetone for extraction.[1] |
| Poor Peak Shape (e.g., tailing, broadening) in Chromatography | Overloading the analytical column. | Dilute the sample to a lower concentration before injection. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound stability.
Q1: What are the primary factors that cause this compound to degrade?
A1: The main factors leading to the degradation of this compound, a type of polyprenol, are:
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative cleavage of the double bonds in the polyprenol chain.[1]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV and even ambient light can initiate and accelerate oxidative degradation pathways.
Q2: How should I store my this compound samples to ensure long-term stability?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
-
Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.[1]
-
Solvent: If in solution, use a non-polar solvent and consider adding an antioxidant like BHT.[1]
Q3: What are the visible signs of this compound degradation?
A3: A noticeable change in color, such as turning yellow or brown, can be an indicator of degradation.[1] Analytically, the appearance of new, typically more polar, peaks in a chromatogram is a strong sign of degradation.[1]
Q4: Can I use a standard HPLC method for analyzing this compound stability?
A4: While general reversed-phase HPLC methods can be used, a validated stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[2] Such a method should be able to resolve the parent compound from any potential degradants.[2]
Experimental Protocols
This section provides a detailed methodology for a stability-indicating analysis of polyprenols, which can be adapted for this compound.
Stability-Indicating HPLC-UV Method for Polyprenol Analysis
This protocol is based on established methods for the analysis of long-chain polyprenols and is designed to separate the parent compound from potential degradation products.[3][4]
1. Instrumentation:
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol and isopropanol.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[5]
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable non-polar solvent (e.g., hexane).
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies (for method validation): To validate the stability-indicating nature of the method, forced degradation of a this compound sample should be performed under the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the intact this compound peak.
Visualizing Key Processes
The following diagrams illustrate important workflows and pathways related to this compound research.
Caption: Recommended workflow for the storage and handling of this compound to minimize degradation.
Caption: A decision tree for troubleshooting unexpected analytical results with this compound.
Caption: The Dolichol Phosphate Cycle, a key metabolic pathway involving polyprenol derivatives in protein glycosylation.[6][7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. serverfault.com [serverfault.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism and regulation of dolichyl phosphate biosynthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies for the efficient separation of hexaprenol from complex lipid mixtures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient separation of hexaprenol from complex lipid mixtures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of saponification in the this compound extraction process?
A1: Saponification, or alkaline hydrolysis, is a critical step used to break down ester bonds in complex lipids like triglycerides and steryl esters.[1][2][3] This process cleaves fatty acids from the glycerol backbone or sterol base, converting them into water-soluble soap.[4] this compound, being an alcohol, is resistant to this alkaline hydrolysis. This differential reactivity allows for the effective removal of a large portion of interfering fatty acid-containing lipids, simplifying the subsequent extraction and purification of the unsaponifiable this compound.[1][5]
Q2: Which solvents are most effective for the initial extraction of this compound from biomass?
A2: The choice of solvent is crucial for extraction efficiency.[6] For polyprenols like this compound, a mixture of polar and non-polar solvents is often employed. Chloroform/methanol mixtures are classic choices for thorough lipid extraction.[7] However, due to the toxicity of chloroform and hexane, greener alternatives are gaining traction.[8][9] Solvents like ethanol, isopropanol, and ethyl acetate, often in combination with hexane or heptane, have shown high efficacy. The optimal solvent system depends on the specific biomass, its water content, and the presence of other lipids.[6][10]
Q3: What is the most suitable chromatographic technique for separating this compound homologs?
A3: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration, is the most widely used and effective method for the analytical and semi-preparative separation of polyprenol homologs.[11][12] RP-HPLC on a C18 column can achieve baseline separation of different chain-length polyprenols.[12] For separating geometric (Z/E) isomers, normal-phase chromatography or chromatography on silver nitrate-impregnated silica gel (AgNO3-Alumina or AgNO3-Silica) is highly effective.[13][14]
Q4: How can I remove pigments like chlorophylls and carotenoids from my plant-derived lipid extract?
A4: Pigments are common contaminants in plant extracts. Saponification helps degrade chlorophyll. Subsequent purification steps are also effective. During solvent-solvent partitioning, pigments can be selectively removed by choosing appropriate immiscible solvents. Column chromatography over silica gel or alumina is a very effective method; pigments typically have different polarities than this compound and can be eluted using different solvent gradients.
Q5: Is it possible to scale up this compound purification for pilot or industrial production?
A5: Yes, scaling up is feasible but requires modification of laboratory techniques.[15] While direct scaling of HPLC is possible, it can be expensive.[16] For large-scale operations, initial purification often relies on batch adsorption, crystallization, and multi-step liquid-liquid extraction to enrich the this compound fraction.[17][18] Column chromatography can also be scaled, but techniques like simulated moving bed (SMB) chromatography may offer higher throughput and solvent efficiency for industrial applications.
Troubleshooting Guide
Users may encounter several challenges during the separation of this compound. The following guide addresses common issues with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete extraction from the source material. 2. Degradation during saponification (e.g., excessive heat). 3. Loss during solvent partitioning phases. 4. Inefficient elution from the chromatography column. | 1. Grind the source material to a smaller particle size; increase extraction time or use a more effective solvent system.[6] 2. Perform saponification under a nitrogen atmosphere at a controlled temperature (e.g., 70°C) to prevent oxidation.[1] 3. Perform multiple, smaller-volume extractions instead of one large-volume extraction.[2] Check the pH to ensure this compound remains in the organic phase. 4. Optimize the mobile phase composition and gradient for column chromatography. |
| Emulsion Formation during Liquid-Liquid Extraction (LLE) | 1. High concentration of surfactant-like molecules (e.g., soaps from saponification). 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which helps break the emulsion ("salting out").[19] 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. 3. If an emulsion persists, centrifugation can help separate the layers.[1][19] |
| Poor Peak Resolution in HPLC | 1. Inappropriate mobile phase composition or gradient. 2. Column overloading. 3. Column temperature is too low. 4. Column degradation. | 1. Adjust the ratio of organic solvent to water. Use a shallower gradient for better separation of closely eluting homologs. 2. Reduce the sample concentration or injection volume. 3. Increase the column temperature (e.g., to 40-60°C) to improve mass transfer and reduce viscosity, leading to sharper peaks.[20] 4. Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Co-elution of Sterols with this compound | 1. Sterols and this compound have similar polarities. 2. Insufficient selectivity of the stationary phase. | 1. Optimize the chromatographic method. Sometimes a different stationary phase (e.g., C30 instead of C18) or a different solvent system can improve selectivity. 2. Use silver nitrate chromatography (column or TLC), as the double bonds in polyprenols interact with the silver ions, altering their retention relative to sterols.[13] 3. Crystallization can sometimes be used to selectively remove sterols prior to chromatography.[17] |
| Sample Oxidation/Degradation | 1. Exposure to oxygen, light, or high temperatures. 2. Presence of acidic or strong basic residues. | 1. Handle samples under an inert atmosphere (nitrogen or argon) whenever possible. Store extracts in amber vials at low temperatures (-20°C or -80°C). 2. Ensure all acids or bases from previous steps are thoroughly neutralized and washed out before concentration. Add an antioxidant like BHT (Butylated hydroxytoluene) during extraction.[7] |
Quantitative Comparison of Separation Techniques
| Technique | Typical Purity | Typical Recovery | Throughput | Primary Application |
| Solvent Extraction | Low | High | High | Initial recovery from biomass |
| Column Chromatography (Silica/Alumina) | 50-80% | 70-90% | Medium | Bulk purification, removal of highly polar/non-polar impurities |
| AgNO3 Chromatography | >90% | 60-80% | Low | Separation of geometric isomers and from sterols[13][14] |
| Semi-Preparative HPLC (RP-C18) | >95% | >90% | Low | High-purity isolation of individual homologs[12] |
| Supercritical Fluid Extraction (SFE) | Variable | 70-95% | High | Green, large-scale initial extraction[7] |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Plant Material
Objective: To liberate this compound from its esterified forms and separate it from saponifiable lipids.
Methodology:
-
Sample Preparation: Dry the plant material (e.g., leaves of Ginkgo biloba) and grind it into a fine powder.
-
Initial Extraction: Perform a Soxhlet extraction on 50 g of powdered material with a 2:1 (v/v) mixture of n-hexane and isopropanol for 8 hours.[10]
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator.
-
Saponification: a. Redissolve the crude lipid extract in 200 mL of 95% ethanol. b. Add 20 mL of 10 M potassium hydroxide (KOH) solution.[1] c. Reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere to prevent oxidation.
-
Extraction of Unsaponifiables: a. Cool the mixture to room temperature and transfer it to a separatory funnel. b. Add 200 mL of deionized water and 200 mL of n-hexane. c. Mix gently by inverting the funnel 20-30 times, releasing pressure periodically.[21] d. Allow the layers to separate. The upper organic layer contains the unsaponifiable fraction, including this compound. e. Drain the lower aqueous layer. f. Wash the organic layer twice with 100 mL of 50% ethanol/water to remove residual soaps. g. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Final Concentration: Filter off the sodium sulfate and evaporate the n-hexane to yield the crude unsaponifiable lipid fraction rich in this compound.
Protocol 2: Purification by Semi-Preparative HPLC
Objective: To isolate high-purity this compound from the crude unsaponifiable fraction.
Methodology:
-
Sample Preparation: Dissolve the crude this compound fraction obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 95:5 methanol/water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column:
-
System: A semi-preparative HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Guard Column: A compatible C18 guard column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Methanol
-
Mobile Phase B: Water
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 100% A
-
30-40 min: Hold at 100% A
-
-
Flow Rate: 4.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm[14]
-
Injection Volume: 500 µL
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis and Recovery:
-
Pool the collected fractions.
-
Evaporate the solvent under reduced pressure.
-
Re-inject a small amount of the purified sample onto an analytical HPLC system to confirm purity (>95%).
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity results from HPLC analysis.
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. quora.com [quora.com]
- 3. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 4. Saponification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green solvents and technologies for oil extraction from oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US5250662A - Albumin purification - Google Patents [patents.google.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Enhancing Hexaprenol Solubility for In Vitro Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing hexaprenol for in vitro biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue when diluting a concentrated DMSO stock of a lipophilic compound into an aqueous solution. Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally 0.5% (v/v) or lower. While some cell lines can tolerate up to 1%, higher concentrations can be toxic and also decrease the solubility of aqueous components in the media.[1][2]
-
Stepwise Dilution: Instead of adding the this compound-DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of serum-containing media or a solution with a higher protein concentration (like bovine serum albumin - BSA). The proteins can help to stabilize the this compound and prevent it from crashing out of solution. Then, add this intermediate dilution to your final culture volume.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can enhance the solubility of lipophilic compounds due to the presence of albumin and other proteins that can bind to this compound.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A2: The cytotoxicity of organic solvents is cell-line dependent. However, general guidelines suggest that for most cell lines:
-
DMSO: Concentrations up to 0.5% (v/v) are generally considered safe with little to no toxicity.[1][2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[1][2]
-
Ethanol: Similar to DMSO, concentrations up to 0.5% (v/v) are typically well-tolerated by most cell lines.[1][2]
It is always recommended to perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line and assay.
| Solvent | Recommended Max. Concentration (v/v) for Most Cell Lines | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5% | Cell growth inhibition, cytotoxicity, altered cell differentiation |
| Ethanol | ≤ 0.5% | Cell growth inhibition, cytotoxicity |
Q3: I need to prepare a stock solution of this compound. What is its solubility in common organic solvents?
A3: this compound is a highly lipophilic molecule and is practically insoluble in water. While specific quantitative solubility data for this compound can be limited, it is readily soluble in several organic solvents. Based on the behavior of similar long-chain alcohols, the following can be expected:
| Solvent | Expected Solubility | Notes |
| DMSO | ≥10 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro assays.[1] |
| Ethanol | Miscible | This compound is expected to be freely soluble in 100% ethanol. |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Hexane | Soluble |
Note: These are estimated solubilities. It is recommended to perform a small-scale solubility test to determine the exact solubility in your solvent of choice.
Q4: Are there alternative methods to dissolve this compound for my cell-based assays without using organic solvents?
A4: Yes, several formulation strategies can be employed to improve the aqueous solubility of this compound:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, forming a water-soluble inclusion complex. Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. The formation of a 1:1 complex is typical.
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane. This can be an effective way to deliver this compound to cells in an aqueous environment. The drug loading efficiency will depend on the lipid composition and the preparation method.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile, conical microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 410.7 g/mol , dissolve 4.107 mg in 1 mL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Dissolution:
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a separate flask, dissolve the HP-β-CD in deionized water with stirring.
-
-
Complexation: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in aqueous solubility should be determined by dissolving the complex in water and quantifying the this compound concentration.
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to improve its delivery in aqueous media.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine or egg phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio for lipids and cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.
-
Potential Signaling Pathways and Experimental Workflows
Based on the activities of structurally related compounds, this compound may influence cellular processes through various signaling pathways. Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Caption: A general workflow for in vitro testing of this compound.
Given that related isoprenoid compounds have shown antioxidant and anti-inflammatory properties, the Nrf2 signaling pathway is a plausible target for this compound.
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
This technical support guide provides a starting point for addressing the solubility challenges of this compound in in vitro research. For further assistance, please consult the cited literature and consider performing preliminary experiments to optimize the conditions for your specific experimental setup.
References
Refinement of purification techniques to obtain high-purity hexaprenol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification techniques to obtain high-purity hexaprenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
Question: Why is the this compound yield low after silica gel column chromatography?
Answer: Low yield of this compound from silica gel column chromatography can be attributed to several factors:
-
Improper Solvent System: The polarity of the eluent may be too high, causing this compound to elute too quickly along with impurities, or too low, resulting in strong adsorption to the silica gel and incomplete elution. For this compound purification from Ginkgo biloba leaves, a common solvent system is a mixture of petroleum ether and ethyl acetate. An optimal starting point is a ratio of 19:1 (petroleum ether:ethyl acetate).[1] A gradient elution may be necessary to first wash out non-polar impurities and then elute the this compound.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution of this compound with impurities, making it difficult to collect pure fractions and thus reducing the overall yield of high-purity product.
-
Decomposition on Silica Gel: this compound, being an unsaturated alcohol, can be sensitive to the acidic nature of silica gel, potentially leading to degradation during chromatography. If decomposition is suspected, deactivating the silica gel by adding a small percentage of water or a base like triethylamine to the eluent can mitigate this issue. Alternatively, using a different stationary phase like alumina might be beneficial.[2]
-
Irreversible Adsorption: Some impurities in the crude extract may bind irreversibly to the silica gel, potentially trapping some of the this compound. A pre-purification step, such as a filtration through a small plug of silica, might help remove strongly adsorbing impurities.[2]
-
Inadequate Fraction Collection: The fraction size might be too large, leading to the mixing of pure this compound fractions with those containing impurities. Monitoring the elution by thin-layer chromatography (TLC) and collecting smaller fractions around the expected elution volume of this compound can improve yield.
Question: My this compound fractions are not pure after column chromatography. What can I do?
Answer: Impure fractions are a common issue. Here are several strategies to improve purity:
-
Optimize the Solvent System: A slight adjustment in the solvent polarity can significantly improve separation. A shallow gradient of the more polar solvent (e.g., ethyl acetate in a petroleum ether/ethyl acetate system) can enhance the resolution between this compound and closely eluting impurities.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a modified silica gel. For separating geometric isomers (Z/E) of this compound, silver nitrate-impregnated silica or alumina has been shown to be effective.
-
Repeat the Chromatography: It may be necessary to perform a second column chromatography step on the pooled, partially purified fractions. Using a different solvent system or stationary phase for the second column can often remove persistent impurities.
-
Consider Flash Chromatography: Flash chromatography, which uses pressure to increase the flow rate, can sometimes provide better separation and reduce the time the compound spends on the column, minimizing potential degradation.
Crystallization Troubleshooting
Question: this compound is not crystallizing from the solution.
Answer: Failure to crystallize can be due to several reasons:
-
Solution is Not Supersaturated: The concentration of this compound in the solvent may be too low. Try to slowly evaporate the solvent to increase the concentration.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation. It is crucial to start the crystallization process with material that is already of reasonable purity (e.g., after column chromatography).
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallizing this compound. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Insulating the flask can help slow down the cooling process.[3]
-
Lack of Nucleation Sites: Crystal growth requires nucleation sites. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Question: this compound is "oiling out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.[3]
-
Add More Solvent: Re-heat the solution and add a small amount of additional solvent to decrease the concentration. Then, allow it to cool slowly.
-
Change the Solvent System: The solubility properties of the chosen solvent may not be ideal. Try a different solvent or a mixture of solvents. For oily compounds, a solvent system where the compound is slightly more soluble may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts from natural sources?
A1: Crude extracts of this compound from natural sources like Ginkgo biloba leaves can contain a variety of impurities, including:
-
Lipids and Fats: These are often co-extracted with the non-polar this compound. A preliminary degreasing step with a less polar solvent mixture like petroleum ether-ethyl acetate (9:1) can help remove these.[1]
-
Pigments: Chlorophylls and carotenoids are common colored impurities.
-
Other Terpenoids: The extract may contain other structurally related terpenoids and sterols.
-
Saturated Fatty Acids: These can be difficult to separate from the unsaturated this compound. Specialized techniques like complexation with silver ions can be employed for this separation.
-
Geometric Isomers (Z/E): The natural extract may contain different geometric isomers of this compound. Their separation often requires specific chromatographic techniques, such as using silver nitrate-impregnated stationary phases.
Q2: What is a typical purification workflow for obtaining high-purity this compound from Ginkgo biloba leaves?
A2: A general workflow involves extraction, degreasing, and chromatographic purification. The purity at each step is typically monitored by HPLC.
Caption: A typical workflow for the purification of this compound from Ginkgo biloba leaves.
Q3: What analytical techniques are used to determine the purity of this compound?
A3: Several analytical techniques are employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.
Data Presentation
The following table summarizes typical data for the purification of polyprenols (including this compound) from Ginkgo biloba leaves using an advanced purification method.
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) |
| Crude Extract | 38.54 | - | - |
| π-complexing Adsorbent | 38.54 | 70.2 | 86.6 |
Data is for total polyprenols and was obtained using a silver ion anchored on imidazole-based ionic liquid functionalized mesoporous MCM-41 sorbent.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography of this compound from Ginkgo Biloba Extract
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of extract to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (100-140 mesh) in petroleum ether.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Wash the column with the initial eluting solvent (petroleum ether:ethyl acetate, 19:1).
-
-
Sample Loading:
-
Dissolve the degreased this compound extract in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the petroleum ether:ethyl acetate (19:1) solvent system.
-
Collect fractions and monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent to elute the this compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Protocol 2: HPLC Analysis of this compound Purity
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 95:5 v/v). Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210 nm.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve a known amount of the purified this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualization
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Minimizing interference in the detection of hexaprenol in complex biological matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of hexaprenol in complex biological matrices. Our goal is to help you minimize interference and achieve accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges in this compound quantification stem from its high hydrophobicity, low abundance in some matrices, and the presence of structurally similar interfering compounds.[1] Key issues include:
-
Matrix Effects: Lipids, proteins, and other endogenous components in biological samples can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[1]
-
Co-elution of Interferences: Structurally related molecules, particularly cholesterol and its esters, are often present at much higher concentrations and can co-elute with this compound, causing interference.
-
Low Recovery: The non-polar nature of this compound can lead to poor extraction efficiency from aqueous biological fluids and potential losses during sample preparation steps.
-
Analyte Stability: this compound may be susceptible to degradation due to oxidation, light exposure, or high temperatures during sample storage and processing.[1]
Q2: Which sample preparation technique is best for extracting this compound?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for isolating this compound. The choice depends on the sample matrix, throughput requirements, and the need for selectivity.
-
Liquid-Liquid Extraction (LLE): This is a robust and widely used method for non-polar compounds like this compound. A common approach involves protein precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by extraction of this compound into a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE can offer a more selective cleanup by using a sorbent that retains this compound while allowing interfering substances to be washed away. A reverse-phase (e.g., C18) or normal-phase sorbent can be used, depending on the extraction strategy. SPE is also more amenable to automation for high-throughput applications.[1][2][3]
Q3: How can I improve the chromatographic separation of this compound from matrix components?
A3: Optimizing your HPLC/UHPLC method is crucial for resolving this compound from interferences. Consider the following:
-
Column Chemistry: A C18 or C30 reverse-phase column is often a good choice for separating hydrophobic molecules like this compound.
-
Mobile Phase Composition: A gradient elution with a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and isopropanol is typically used. The high organic content helps to elute the highly retained this compound.
-
Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve peak shape and resolution for large, non-polar molecules.
Q4: What are the recommended mass spectrometry settings for this compound detection?
A4: For high selectivity and sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for non-polar compounds.
-
Precursor and Product Ions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a this compound standard. The precursor ion will likely be the [M+H]+ or [M+NH4]+ adduct. Fragmentation will likely involve the loss of water and successive losses of isoprene units.[4]
Troubleshooting Guides
Problem 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | 1. Optimize the LLE solvent system. Try different non-polar solvents or mixtures (e.g., hexane:ethyl acetate).2. For SPE, ensure the sorbent is appropriate for a non-polar analyte. A C18 or C8 reversed-phase cartridge is a good starting point.3. Ensure complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase. |
| Analyte Degradation | 1. Minimize sample exposure to light and air.[1]2. Store samples at -80°C until analysis.[1]3. Avoid excessive heat during solvent evaporation. Use a gentle stream of nitrogen at room temperature. |
| Inefficient Ionization | 1. Optimize the ion source parameters (e.g., temperature, gas flows, and voltages).2. Try a different ionization source (e.g., switch from ESI to APCI).3. Add a mobile phase additive (e.g., ammonium formate or acetate) to promote adduct formation.[1] |
| Mass Spectrometer Not Tuned | 1. Perform a system suitability check and mass calibration according to the manufacturer's recommendations. |
Problem 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | 1. Improve sample cleanup. Consider adding a wash step in your LLE or SPE protocol.2. Dilute the sample extract before injection to reduce the concentration of interfering matrix components.3. Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. |
| Co-elution of Interferences | 1. Optimize the chromatographic gradient to improve the separation of this compound from closely eluting peaks.2. Experiment with a different column chemistry (e.g., a C30 column may provide better selectivity for isoprenoids).3. If cholesterol is a major interferent, consider a saponification step to hydrolyze cholesterol esters, which may improve separation. |
| Contamination | 1. Run a blank injection (injection of the mobile phase) to check for system contamination.2. Ensure all glassware and solvents are clean and of high purity.3. Use a guard column to protect the analytical column from strongly retained matrix components. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | 1. Ensure the mobile phase pH is appropriate for the column chemistry.2. Add a small amount of a competing agent to the mobile phase. |
| Incompatible Injection Solvent | 1. Reconstitute the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column Contamination or Void | 1. Flush the column with a strong solvent.2. If the problem persists, replace the column. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 800 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 methanol:isopropanol).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate in water.
-
Mobile Phase B: 50:50 Methanol:Isopropanol.
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: 80% to 100% B
-
5-7 min: 100% B
-
7.1-9 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: APCI in positive ion mode.
-
MRM Transitions: To be determined by infusion of a this compound standard. A hypothetical transition could be based on the loss of water from the protonated molecule.
Quantitative Data Summary
The following table presents representative validation parameters for a hypothetical validated LC-MS/MS method for this compound in human plasma. These values are for illustrative purposes and should be established for each specific assay.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -8% to +10% |
| Extraction Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Within acceptable limits | < 15% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
Validation & Comparative
Validating the specific biological functions of hexaprenol in cellular processes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexaprenol and its biologically active counterpart, dolichol, in key cellular processes. We will delve into their roles in N-linked glycosylation, supported by experimental data and detailed protocols.
Introduction to this compound and its Biological Significance
This compound is a long-chain polyisoprenoid alcohol, a class of lipids found across various forms of life.[1] In eukaryotic cells, polyprenols like this compound serve as precursors to dolichols. Dolichols are α-saturated derivatives of polyprenols and are essential for the synthesis of glycoproteins through the dolichol phosphate cycle.[1][2][3][4] This cycle is a fundamental pathway for the post-translational modification of proteins, impacting their folding, stability, and function.[5]
The primary function of this compound is therefore closely tied to its conversion to dolichol, which then participates as a lipid carrier for oligosaccharides in the endoplasmic reticulum during N-linked glycosylation.[5] Beyond this critical role, polyprenols and dolichols have also been noted for their antioxidant properties, helping to protect cell membranes from oxidative stress.[2][6]
This compound vs. Dolichol: A Functional Comparison
The key distinction between this compound (a polyprenol) and dolichol lies in the saturation of the alpha-isoprene unit. This structural difference is crucial for their biological activity in eukaryotes. While this compound can be considered a substrate, dolichol is the immediate, active molecule in the N-linked glycosylation pathway.[1]
N-Linked Glycosylation Efficiency
The efficiency of N-linked glycosylation is dependent on the availability of dolichol phosphate. Therefore, the conversion of this compound to dolichol is a rate-limiting step. In a direct comparison, dolichol would be more efficient at promoting glycosylation as it bypasses the need for this conversion.
Table 1: Comparative Efficacy in N-Linked Glycosylation
| Feature | This compound | Dolichol |
| Role in Glycosylation | Precursor to Dolichol | Direct Glycan Carrier |
| Rate-Limiting Step | Conversion to Dolichol | Availability of Dolichol Phosphate |
| Relative Efficiency | Lower | Higher |
| Experimental System | Cell-based assays with rescue of glycosylation defects | In vitro glycosylation assays; cell-based assays |
Antioxidant Activity
Both polyprenols and dolichols have been reported to exhibit antioxidant properties. Their long, unsaturated isoprenoid chains are thought to act as scavengers of reactive oxygen species within cellular membranes.
Table 2: Comparative Antioxidant Potential
| Feature | This compound (as a Polyprenol) | Dolichol |
| Mechanism of Action | ROS Scavenging in Membranes | ROS Scavenging in Membranes |
| Reported Activity | Potent Antioxidant | Potent Antioxidant |
| Comparative Data | Limited direct comparative studies are available. | Limited direct comparative studies are available. |
Signaling Pathways and Experimental Workflows
The Dolichol Phosphate Cycle in N-Linked Glycosylation
The following diagram illustrates the central role of dolichol in the N-linked glycosylation pathway. This compound enters this cycle after its conversion to dolichol.
The Dolichol Phosphate Cycle
Experimental Workflow: In Vitro N-Glycosylation Assay
This diagram outlines a typical workflow for an in vitro assay to compare the efficiency of this compound and dolichol in promoting N-linked glycosylation.
In Vitro N-Glycosylation Workflow
Experimental Protocols
Protocol 1: In Vitro N-Linked Glycosylation Assay
This protocol is designed to assess the ability of this compound and dolichol to support the N-glycosylation of a model acceptor peptide in a cell-free system using isolated microsomes.
Materials:
-
Canine pancreatic rough microsomes
-
Synthetic acceptor peptide with an N-X-S/T glycosylation sequon
-
This compound and Dolichol (as positive control)
-
UDP-[14C]GlcNAc (radiolabeled sugar nucleotide)
-
ATP and GTP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Triton X-100
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, GTP, and the acceptor peptide.
-
Lipid Addition: Add either this compound or dolichol to the respective reaction tubes. Include a no-lipid control.
-
Microsome Addition: Add the isolated microsomes to each tube.
-
Initiation: Start the reaction by adding UDP-[14C]GlcNAc.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution of 10% TCA.
-
Precipitation: Incubate on ice for 30 minutes to precipitate the proteins and peptides.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the pellet with cold acetone to remove unincorporated radiolabel.
-
Quantification: Resuspend the pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) between the this compound, dolichol, and no-lipid control samples to determine the relative efficiency of glycosylation.
Protocol 2: Cell-Based Assay for Rescue of Glycosylation Defect
This protocol utilizes a cell line with a known defect in the dolichol synthesis pathway to assess the ability of exogenously supplied this compound or dolichol to rescue N-linked glycosylation.
Materials:
-
A cell line with a temperature-sensitive mutation in a gene involved in dolichol synthesis (e.g., a CHO cell line).
-
Cell culture medium and supplements.
-
This compound and Dolichol complexed with a carrier protein (e.g., BSA).
-
Antibody against a known glycoprotein.
-
Secondary antibody conjugated to a fluorescent marker.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture the mutant cell line at the permissive temperature.
-
Induction of Defect: Shift the cells to the non-permissive temperature to induce the glycosylation defect.
-
Treatment: Supplement the culture medium with either this compound-BSA or dolichol-BSA complexes. Include an untreated control.
-
Incubation: Incubate the cells for a period sufficient to allow for uptake and metabolism of the lipids (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain for the target glycoprotein using the primary and fluorescently labeled secondary antibodies.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of the surface-expressed glycoprotein.
-
Data Analysis: Compare the mean fluorescence intensity of the cell populations treated with this compound, dolichol, and the untreated control to determine the extent of glycosylation rescue.
Conclusion
This compound plays a vital, albeit indirect, role in the N-linked glycosylation of proteins in eukaryotic cells by serving as a precursor to the functionally essential dolichol. While both molecules exhibit antioxidant properties, their primary distinction in cellular function lies in their direct involvement in the dolichol phosphate cycle. For research and therapeutic applications targeting the modulation of glycosylation, dolichol represents a more direct and potent alternative. The experimental protocols provided herein offer a framework for the quantitative comparison of these and other related molecules in fundamental cellular processes.
References
- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant polyprenols reduce demyelination and recover impaired oligodendrogenesis and neurogenesis in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A central role for polyprenol reductase in plant dolichol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dolichol pathway of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative characteristics of the quantitative content of polyprenols in substances derived from Ginkgo biloba L. and Picea abies L. - Antipina - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
A Comparative Analysis of Hexaprenol and Other Polyprenols: Roles, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexaprenol and other polyprenols, focusing on their distinct biological roles, underlying mechanisms, and the experimental data that substantiates these functions. Particular emphasis is placed on the comparison with dolichols, the α-saturated counterparts of polyprenols, which play a critical role in mammalian physiology.
Differentiating Polyprenols and Dolichols: A Structural Overview
Polyprenols and dolichols are long-chain isoprenoid alcohols, typically composed of 9 to over 20 isoprene units.[1][2] The fundamental difference lies in the saturation of the α-isoprene unit (the one bearing the hydroxyl group). In polyprenols, this α-unit is unsaturated, whereas in dolichols, it is saturated.[1][2][3] This seemingly minor structural variance leads to significant differences in their biological roles and metabolic pathways.
Comparative Biological Roles: From Glycosylation to Membrane Dynamics
The primary and most well-established role of dolichols is their function as a lipid carrier in the dolichol phosphate cycle, which is essential for the N-glycosylation of proteins in eukaryotes.[3][4][5][6] In contrast, the functions of polyprenols, particularly in plants, are more diverse and are an active area of research.
| Feature | This compound and other Polyprenols | Dolichols |
| Primary Role | Modulation of membrane fluidity[7], photosynthetic performance (in plants)[7][8], precursor to dolichols (in animals)[3], potential neuroprotective[9][10][11], and hepatoprotective effects[12]. | Essential lipid carrier in N-linked glycosylation of proteins.[3][4][6] |
| Organismal Distribution | Abundant in plants, particularly in the needles of conifers and leaves of Ginkgo biloba.[12] Also found in bacteria and fungi.[7][13] | Predominantly found in animals and yeast.[1][2][3] |
| Subcellular Localization | In plants, primarily located in plastids and thylakoid membranes.[7][8] | Concentrated in the endoplasmic reticulum membrane.[5][14] |
| Metabolic Fate | Can be converted to dolichols in animals.[3] | Participates in the dolichol phosphate cycle.[5] |
Quantitative Analysis of Polyprenol Effects
Recent studies have provided quantitative data on the effects of varying polyprenol concentrations on biological systems.
Impact on Thylakoid Membrane Fluidity and Photosynthetic Efficiency in Arabidopsis thaliana
Experiments using Arabidopsis thaliana with genetically modified levels of a plastidial cis-prenyltransferase (CPT7), the enzyme responsible for polyprenol synthesis, have demonstrated a direct correlation between polyprenol content and thylakoid membrane properties.
| Plant Line | Polyprenol Content (relative to Wild Type) | Thylakoid Membrane Fluidity (Anisotropy) | Photosystem II Operating Efficiency (ΦPSII) |
| cpt7-/- (knockout) | Eliminated | Increased (more fluid) | Compromised |
| RNAi (knockdown) | Reduced | Increased (more fluid) | Compromised |
| Wild Type | 1.0 | Baseline | Baseline |
| CPT7-OE (overexpression) | Increased | Slightly Decreased (less fluid) | Slight Increase |
Data synthesized from Akhtar et al. (2017).[7][15]
These findings suggest that a basal level of polyprenols is crucial for maintaining the structural integrity and optimal function of thylakoid membranes.[7]
Distribution of Polyprenol and Dolichol Species
The chain length of polyprenols and dolichols can vary between species and even within different tissues of the same organism.
| Organism/Tissue | Predominant Polyisoprenoid | Chain Length (Number of Isoprene Units) |
| Ginkgo biloba (leaves) | Polyprenols | C70 - C100 (14-20 units) |
| Picea abies (needles) | Polyprenols | C70 - C100 (14-20 units) |
| Saccharomyces cerevisiae (vegetative cells) | Dolichols | 14-17 units |
| Saccharomyces cerevisiae (sporulating cells) | Polyprenols & Dolichols | Longer chains (21-23 units) |
| Human | Dolichols | Predominantly Dol-19 (19 units) |
Data synthesized from various sources.[2][12][16]
Signaling Pathways and Biosynthesis
The biosynthesis of polyprenols and dolichols involves distinct pathways and cellular compartments.
Polyprenol and Dolichol Biosynthesis
In plants, polyprenols are synthesized in the plastids via the methylerythritol phosphate (MEP) pathway, while dolichols are synthesized in the cytoplasm and endoplasmic reticulum from the mevalonic acid (MVA) pathway.[7][8] In animals, both the precursors for dolichol synthesis originate from the MVA pathway.[13]
Caption: Comparative biosynthesis of polyprenols and dolichols in plant and animal cells.
The Dolichol Phosphate Cycle
Dolichol phosphate is the central molecule in the N-glycosylation pathway, acting as a lipid anchor for the assembly of an oligosaccharide precursor that is subsequently transferred to nascent proteins.
Caption: The Dolichol Phosphate Cycle in N-linked glycosylation.
Experimental Protocols
Accurate analysis of polyprenols and dolichols requires specific experimental procedures due to their hydrophobic nature.
Extraction and Purification of Polyprenols from Plant Material
This protocol is a generalized procedure adapted from methodologies for extracting polyprenols from plant sources like conifer needles.
Materials:
-
Dried and powdered plant material
-
Hexane:Acetone (1:1 v/v)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Extraction: Extract the powdered plant material with a hexane:acetone mixture.
-
Filtration and Evaporation: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Saponification (Optional): To remove interfering lipids, the crude extract can be saponified with ethanolic KOH.
-
Column Chromatography: Purify the polyprenols from the crude extract using silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and analyze for the presence of polyprenols using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the extraction and purification of polyprenols.
Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful technique for the separation and quantification of different polyprenol and dolichol species.
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap® 3200MD)
-
Reversed-phase C18 or C8 column
Chromatographic Conditions (Example):
-
Mobile Phase A: Methanol/n-hexane/2-propanol with ammonium acetate
-
Mobile Phase B: n-hexane/2-propanol with ammonium acetate
-
Gradient Elution: A time-programmed gradient from a higher polarity to a lower polarity mobile phase.
-
Flow Rate: ~0.5 - 1.0 mL/min
-
Detection: Mass spectrometer operating in a suitable ionization mode (e.g., Atmospheric Pressure Chemical Ionization - APCI) and monitoring for specific adduct ions of the polyprenols of interest.
For detailed parameters, refer to specific validated methods such as those described by Sadretdinova et al. (2020).[12]
Conclusion and Future Perspectives
The comparative analysis of this compound and other polyprenols reveals a fascinating divergence of function from their saturated counterparts, the dolichols. While dolichols are cornerstones of a fundamental cellular process in eukaryotes, polyprenols exhibit a broader and less defined range of activities, particularly in plants where they are implicated in membrane stability and photosynthesis. The therapeutic potential of polyprenols, as suggested by studies on preparations like Ropren, warrants further investigation into their specific mechanisms of action, particularly their neuroprotective and hepatoprotective effects. Future research should focus on elucidating the precise molecular interactions of polyprenols within biological membranes and their influence on various signaling pathways. The development of robust and standardized analytical methods will be crucial for advancing our understanding and potential therapeutic application of this diverse class of isoprenoid lipids.
References
- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolichol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Who, What, and Where of Plant Polyprenol Biosynthesis Point to Thylakoid Membranes and Photosynthetic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia | PLOS One [journals.plos.org]
- 10. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipid - Wikipedia [en.wikipedia.org]
- 14. Reactome | Synthesis of dolichyl-phosphate [reactome.org]
- 15. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for hexaprenol quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of hexaprenol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control. This document details the experimental protocols for each method and presents a comparative summary of their performance based on key validation parameters.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-MS, HPLC-UV, and GC-MS for the analysis of long-chain isoprenoid alcohols like this compound. The data presented is a synthesis of reported values for polyprenol and similar compound analyses.[1]
| Validation Parameter | HPLC-MS Method | HPLC-UV Method | GC-MS Method |
| Linearity (Range) | Wide linear range, excellent correlation coefficient (R² > 0.999)[2] | Good linearity (R² > 0.99), but can be limited by detector saturation[1][3] | Good linearity over a defined concentration range (e.g., 0.10–10.00 μg/mL for similar compounds)[1][4] |
| Limit of Detection (LOD) | Very low (pg level)[1] | Higher than MS-based methods (e.g., 0.0414 mg/L for similar compounds)[5] | Low, can be in the low ng/mL range for some compounds[1] |
| Limit of Quantitation (LOQ) | Very low, allowing for trace analysis (e.g., 0.50 ng/mL for similar compounds) | Higher than MS-based methods (e.g., 0.0452 mg/L for similar compounds)[5] | Low, suitable for quantifying trace amounts (e.g., 1.28 µg/mL for similar compounds)[3] |
| Accuracy (% Recovery) | High (typically 90-110%)[2] | Generally good (e.g., 99.21–101.16%)[3] | Good (e.g., 80.23–115.41% for similar compounds)[4] |
| Precision (%RSD) | High (low %RSD, typically <5%)[2] | Good, with RSD values typically less than 2%[3] | Good, with intra- and inter-day precision values often below 10-15%[1] |
| Specificity/Selectivity | Excellent, due to mass-based detection[1] | Prone to interference from co-eluting compounds with similar UV absorbance[1] | High, especially with MS/MS, but derivatization can introduce artifacts[1] |
Experimental Protocols
Detailed methodologies for the HPLC-MS, HPLC-UV, and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique offers high sensitivity and specificity for this compound identification and quantification.[1][6]
1. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent mixture (e.g., methanol, n-hexane, propan-2-ol).[1][6]
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant to an appropriate concentration with the mobile phase.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient mixture of methanol, n-hexane, propan-2-ol, and aqueous ammonium acetate solution.[6]
-
Flow Rate: 1.0 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole or Time-of-Flight (TOF) mass spectrometer.[1][6]
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely used method for the quantification of compounds with a UV chromophore.
1. Sample Preparation:
-
Follow the same extraction procedure as for HPLC-MS.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength where this compound exhibits absorbance (e.g., ~210 nm).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required.[1]
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix.
-
Evaporate the solvent to dryness.
-
Derivatize the this compound to increase its volatility (e.g., silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
2. Chromatographic and Mass Spectrometric Conditions:
-
GC System: Standard gas chromatograph.
-
Column: A non-polar capillary column (e.g., HP-5MS).[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program: A temperature gradient to separate the derivatized this compound.[1]
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.[1]
-
Ionization Mode: Electron Ionization (EI).[1]
-
Detection: Full scan or Selected Ion Monitoring (SIM) mode.[1]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Abundance of Hexaprenol and Other Long-Chain Polyprenols: A Comparative Guide Across Species and Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the abundance of hexaprenol and, more broadly, long-chain polyprenols across various biological sources. Due to the limited availability of quantitative data specifically for this compound, this document incorporates data on other long-chain polyprenols to offer a wider perspective on the distribution of these valuable isoprenoid alcohols. All quantitative data is summarized for easy comparison, and detailed experimental protocols for extraction and analysis are provided.
Quantitative Comparison of Polyprenol Abundance
The concentration of long-chain polyprenols, including this compound, varies significantly among different species and even between different tissues of the same organism. Plant leaves are generally considered a rich source of these compounds, with concentrations that can be orders of magnitude higher than in seeds.[1][2] The following table summarizes available quantitative data on polyprenol content in various species.
| Species | Tissue/Organism Part | Compound(s) Analyzed | Concentration | Citation(s) |
| Combretum molle | Leaves | Long-chain polyprenols | ~4% of dry mass | [3] |
| Potentilla and Rosa species | Leaves | Long-chain polyprenols | ~0.5% of wet weight | [4] |
| Woody Plants (general) | Seeds | Polyisoprenoids | < 0.5 mg/g dry tissue | [1][2] |
| Ginkgo biloba | Substance from extract | C70-C100 polyprenols | 76% of extract | [5][6] |
| Picea abies | Substance from extract | C70-C100 polyprenols | 95% of extract | [5][6] |
| Arabidopsis thaliana (wild type) | Roots | Long-chain polyisoprenoids (Pren/Dol-21 family) | Baseline level | [7] |
| Arabidopsis thaliana (cpt1 mutants) | Roots | Long-chain polyisoprenoids (Pren/Dol-21 family) | 30-52% of wild-type level | [7] |
| Arabidopsis thaliana (CPT1-OE) | Roots | Long-chain polyisoprenoids (Pren/Dol-21 family) | 8-fold increase compared to wild type | [7] |
| Elaeis guineensis (Socfindo MTG) | Seed tissues | Total polyprenols | 6.1 mg/g dry weight | [8] |
| Elaeis guineensis (Socfindo MTG) | Seed tissues | Total dolichols | 4.7 mg/g dry weight | [8] |
Experimental Protocols
The accurate quantification of this compound and other polyprenols relies on robust extraction and analytical techniques. The following sections detail common methodologies cited in the literature.
Extraction of Polyprenols from Plant Tissues
This protocol is a generalized procedure based on methods for extracting long-chain polyprenols from plant leaves.
Materials:
-
Fresh or dried plant tissue (e.g., leaves)
-
Organic solvents (e.g., acetone, hexane, ethanol)
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Saponification reagent (e.g., methanolic potassium hydroxide)
-
Extraction funnel
Procedure:
-
Homogenization: Homogenize the plant tissue in a suitable organic solvent, such as acetone or a mixture of hexane and acetone.
-
Extraction: Perform a solid-liquid extraction. The mixture is typically stirred or shaken for a defined period to ensure efficient extraction of lipids, including polyprenols.
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. The resulting filtrate is then concentrated using a rotary evaporator to obtain a crude lipid extract.
-
Saponification (Optional but Recommended): To analyze free polyprenol alcohols, the crude extract can be saponified to hydrolyze any polyprenyl esters. This is typically done by refluxing the extract with a methanolic solution of potassium hydroxide.
-
Liquid-Liquid Extraction: After saponification (or directly if analyzing total polyprenols), perform a liquid-liquid extraction. The saponified mixture is diluted with water, and the polyprenols are extracted into an immiscible organic solvent like hexane.
-
Washing and Drying: The organic phase containing the polyprenols is washed with water to remove impurities and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Final Concentration: The solvent is evaporated to yield the final polyprenol-containing extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of polyprenols.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the final polyprenol extract in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Chromatographic Separation: Inject the sample into the HPLC system. The separation of different polyprenol homologs is achieved on a reversed-phase C18 column using a mobile phase gradient, often consisting of a mixture of solvents like methanol, isopropanol, and hexane.
-
Detection: Detect the eluted polyprenols using a UV detector (typically at around 210 nm) or for greater specificity and sensitivity, a mass spectrometer.
-
Quantification: Quantify the amount of each polyprenol by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic standards of known concentrations.
Visualizing Workflows and Pathways
To better illustrate the processes involved in polyprenol research, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the extraction and quantification of polyprenols.
References
- 1. [PDF] The occurrence of polyprenols in seeds and leaves of woody plants. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The occurrence of long chain polyprenols in leaves of plants of Rosaceae family and their isolation by time-extended liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative characteristics of the quantitative content of polyprenols in substances derived from Ginkgo biloba L. and Picea abies L. - Antipina - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sysrevpharm.org [sysrevpharm.org]
A head-to-head comparison of hexaprenol extraction and purification protocols.
A Head-to-Head Comparison of Hexaprenol Extraction and Purification Protocols
For researchers and professionals in drug development, isolating high-purity this compound is a critical step for various applications. The efficacy of the final product is heavily dependent on the methods chosen for its extraction from natural sources and subsequent purification. This guide provides an objective, data-supported comparison of common and advanced protocols, offering detailed methodologies to aid in the selection of the most suitable workflow.
Part 1: Extraction of Crude this compound
The initial step involves liberating this compound from the source matrix, typically plant material. The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. We will compare four prominent techniques: traditional Soxhlet extraction and three modern, "green" alternatives—Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparative Analysis of Extraction Protocols
The following table summarizes the key performance indicators for each extraction method, providing a quantitative basis for comparison.
| Parameter | Soxhlet Extraction | Supercritical Fluid Extraction (SFE-CO₂) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Typical Yield | Moderate to High | High | High | High |
| Crude Purity | Moderate | High | Moderate to High | Moderate to High |
| Extraction Time | Long (16-24 hours)[1] | Short to Moderate (70 min - 7 hours)[2] | Very Short (10-60 min)[3][4] | Very Short (15-45 min)[5][6] |
| Solvent Consumption | High | Low (CO₂ is recycled)[7][8] | Low to Moderate[3][9] | Low[5][10] |
| Operating Temp. | High (Solvent Boiling Point) | Low to Moderate (40-70°C)[2] | Low (Ambient to 60°C)[3][4] | High (Can exceed solvent BP)[6] |
| Selectivity | Low | High (Tunable via P & T)[7][8] | Moderate | Moderate |
| Environmental Impact | High (Solvent Waste) | Low ("Green" Technology)[7][8] | Low[9] | Low[5] |
| Cost (Initial Setup) | Low | High | Moderate | Moderate |
| Suitability for Heat-Sensitive Compounds | Poor[11] | Excellent[7] | Excellent[3] | Good (with careful control) |
Experimental Workflows for Extraction
The general workflow for any extraction process involves preparing the raw material, performing the extraction, and then concentrating the resulting crude product.
Detailed Experimental Protocols: Extraction
Soxhlet extraction is a classical method that uses continuous solvent cycling to extract compounds from a solid matrix.[12]
-
Preparation : Dry and grind the plant material to a fine powder to increase surface area.[1] Place a sufficient quantity (e.g., 15-20 g) into a porous cellulose thimble.
-
Apparatus Setup : Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor chamber, and a condenser.[1]
-
Extraction : Add an appropriate non-polar solvent (e.g., hexane or a hexane/acetone mixture) to the round-bottom flask.[2][13] Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble containing the plant material.[12]
-
Cycling : Once the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the boiling flask.[12] This cycle repeats continuously.
-
Duration : Allow the extraction to proceed for 16-24 hours for thorough extraction.[1]
-
Concentration : After extraction is complete, cool the apparatus. Remove the solvent from the extract using a rotary evaporator to yield the crude this compound.[1]
SFE utilizes carbon dioxide in its supercritical state, where it possesses properties of both a liquid and a gas, to act as a highly selective and environmentally friendly solvent.[7]
-
Preparation : Dry and grind the source material.
-
Apparatus Setup : Load the ground material into the extraction vessel of the SFE system.
-
Parameter Optimization : Set the system parameters. Optimal conditions for polyprenol extraction have been reported around 200 bar and 70°C.[2] A co-solvent like ethanol (e.g., 5%) can be added to modify the polarity of the supercritical CO₂ and enhance extraction efficiency.[2][14]
-
Extraction : Pump CO₂ into the vessel and bring it to the set temperature and pressure, achieving a supercritical state. The supercritical CO₂ then passes through the plant material, dissolving the this compound.
-
Separation : The pressure is then reduced in a separator vessel, causing the CO₂ to return to its gaseous state and lose its solvating power. The this compound precipitates out and is collected.
-
Collection : The now-gaseous CO₂ is re-compressed and recycled back into the system. The collected crude extract is ready for further analysis or purification.
UAE employs high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer for rapid extraction.[3]
-
Preparation : Place a known quantity of dried, powdered plant material into an extraction vessel.
-
Solvent Addition : Add a suitable solvent (e.g., 70% ethanol) at a specific liquid-to-solid ratio.[4]
-
Ultrasonication : Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Parameter Optimization : Set the extraction parameters. Optimal conditions often involve a temperature of 35-60°C, a sonication time of 10-30 minutes, and a specific ultrasound amplitude or power (e.g., 60% amplitude).[4]
-
Post-Extraction : After the specified time, separate the solid material from the solvent via filtration or centrifugation.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound extract.
MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing cell rupture and releasing the target compounds into the solvent.[5][10]
-
Preparation : Place the powdered plant material in a microwave-safe extraction vessel.
-
Solvent Addition : Add the extraction solvent (e.g., a hexane-acetone mixture).[6]
-
Extraction : Place the vessel in a microwave extractor. Set the microwave power (e.g., 300-440 W), temperature (e.g., 60-120°C), and extraction time (e.g., 15-30 minutes).[4][5][15]
-
Cooling : After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Separation : Filter the mixture to separate the plant debris from the extract.
-
Concentration : Use a rotary evaporator to remove the solvent, yielding the crude product.
Part 2: Purification of this compound
Following extraction, the crude product is a mixture of this compound and other co-extracted compounds. Purification is essential to isolate this compound to the desired level of purity. We compare three primary purification techniques: Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Crystallization.
Comparative Analysis of Purification Protocols
This table outlines the performance of each purification method.
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) | Crystallization | | :--- | :--- | :--- | :--- | :--- | | Final Purity | Good to High (>95%) | Very High (>99%) | High to Very High | | Recovery/Yield | Moderate (70-90%) | High (>90%) | Variable (can be low) | | Resolution | Moderate | Very High | N/A (Separates based on solubility) | | Processing Time | Long (hours to days) | Short (minutes to hours)[16] | Long (days to weeks)[17] | | Scale | Versatile (mg to kg) | Analytical to Preparative (µg to g)[16] | Versatile (mg to kg) | | Complexity | Low to Moderate | High | Moderate | | Cost (Equipment) | Low | High | Low | | Solvent Consumption | High[18] | Moderate | Low | | Primary Application | General purification, initial cleanup[19] | High-purity isolation, isomer separation[16] | Final purification step for solid compounds |
Experimental Workflows for Purification
The choice of purification strategy depends on the initial purity of the crude extract and the final purity required. A common workflow involves an initial cleanup with column chromatography followed by a final polishing step with HPLC or crystallization.
Detailed Experimental Protocols: Purification
This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[19]
-
Column Preparation : Prepare a slurry of silica gel (the stationary phase) in a non-polar solvent (e.g., hexane).[20] Pour the slurry into a vertical glass column and allow it to pack into a uniform bed. Add a layer of sand on top to protect the silica surface.[18]
-
Sample Loading : Dissolve the crude this compound extract in a minimal amount of a non-polar solvent. Carefully load this solution onto the top of the silica gel bed.[21]
-
Elution : Begin passing a solvent system (the mobile phase), starting with a low polarity (e.g., 10% ethyl acetate in hexane), through the column.[19][20] Compounds will travel down the column at different rates based on their polarity.
-
Gradient Elution (Optional) : Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed, polar compounds.[19]
-
Fraction Collection : Collect the eluent in small, sequential fractions using test tubes.
-
Analysis : Analyze the composition of each fraction using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.[19]
-
Concentration : Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
HPLC is a highly efficient chromatographic technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in superior separation.[16]
-
Sample Preparation : Dissolve the semi-purified this compound in a suitable solvent (e.g., a chloroform/methanol mixture) and filter it through a 0.45 µm syringe filter to remove particulates.[16]
-
Method Selection : Choose between Normal-Phase (NP-HPLC) or Reversed-Phase (RP-HPLC). NP-HPLC is particularly effective for separating geometric isomers, while RP-HPLC is robust for general purification from polar impurities.[16]
-
System Setup : Equip a preparative or semi-preparative HPLC system with a suitable column (e.g., silica for NP, C18 for RP) and a UV detector.
-
Injection and Elution : Inject the sample onto the column. Run a pre-determined mobile phase gradient program to separate the components.
-
Fraction Collection : Monitor the chromatogram and collect the fraction corresponding to the this compound peak. Automated fraction collectors can be used for precision.[22]
-
Purity Analysis : Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity.
-
Solvent Removal : Evaporate the solvent from the collected pure fraction under reduced pressure to yield the final high-purity product.[16]
Crystallization purifies a compound by dissolving it in a hot solvent to form a saturated solution, then allowing the solution to cool slowly. As it cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solution.[23]
-
Solvent Selection : Choose a suitable solvent or solvent pair in which the this compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution : Place the semi-pure solid this compound in a flask and add the minimum amount of hot solvent required to completely dissolve it, creating a saturated solution.[23]
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Cooling : Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[24]
-
Further Cooling : Once at room temperature, place the flask in an ice bath to maximize the crystal yield.[24]
-
Crystal Collection : Collect the purified crystals by filtration under reduced pressure (e.g., using a Büchner funnel).[23]
-
Washing and Drying : Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining impurities, then allow them to dry completely.
References
- 1. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tus.ie [research.tus.ie]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Extraction | Anton Paar Wiki [wiki.anton-paar.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 10. Microwave-Assisted Extraction in Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 11. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 12. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. unifr.ch [unifr.ch]
- 18. m.youtube.com [m.youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. studymind.co.uk [studymind.co.uk]
- 24. youtube.com [youtube.com]
Inter-laboratory Study on the Reproducibility of Hexaprenol Measurement: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Hexaprenol Quantification
The selection of an analytical method for this compound quantification is critical for obtaining reliable and reproducible data. The most common techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Each method offers distinct advantages and disadvantages in terms of performance.
Table 1: Comparison of Performance Characteristics of Analytical Methods for Polyprenol Analysis
| Parameter | HPLC-UV | GC-MS | HPLC-MS |
| Specificity | Moderate | High | Very High |
| Sensitivity | Moderate | High | Very High |
| Linearity (R²) (Typical) | >0.999 | >0.99 | >0.999 |
| Accuracy (% Recovery) (Typical) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) (Typical) | < 2% | < 10% | < 5% |
| Sample Preparation | Simple extraction and filtration | Extraction and mandatory derivatization | Simple extraction and filtration |
| Analysis Time | Relatively short | Longer due to temperature programming | Relatively short |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of polyprenols and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of compounds with a UV chromophore.
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., n-hexane/isopropanol mixture).
-
Centrifuge the extract to remove particulate matter.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of solvents such as methanol and water.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step.[2]
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix.
-
Evaporate the solvent to dryness.
-
Derivatize the this compound to increase its volatility, for example, through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Reconstitute the derivatized sample in a suitable solvent such as hexane.[2]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).[2]
-
Carrier Gas: Helium.[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized this compound.[2]
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.[2]
-
Ionization Mode: Electron Ionization (EI).[2]
-
Detection: Full scan or Selected Ion Monitoring (SIM) mode.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for quantitative analysis.[2]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: An HPLC system such as an Agilent 1260 Infinity II or equivalent.[2]
-
Column: A C18 reverse-phase column.[2]
-
Mobile Phase: A gradient of mobile phases, for instance, starting with a high percentage of aqueous solution and increasing the organic solvent concentration over time.
-
Flow Rate: 1.0 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Visualizations
Experimental Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory study to assess the reproducibility of a measurement method.
Caption: Workflow for an inter-laboratory comparison study.
Signaling Pathway of this compound's Role (Hypothetical)
As the specific signaling pathways involving this compound are a subject of ongoing research, the following diagram presents a hypothetical pathway illustrating its potential role as a precursor in the dolichol phosphate cycle, which is crucial for N-linked glycosylation of proteins.
Caption: Hypothetical role of this compound in protein glycosylation.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hexaprenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. The proper disposal of chemical reagents like Hexaprenol is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
Key Chemical and Physical Properties (Inferred)
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound, with some data inferred from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C30H50O | [1][2] |
| Appearance | Likely a colorless to yellowish oil/liquid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge of polyprenols |
| Storage Temperature | -20°C is often recommended for similar compounds to ensure stability. | General laboratory practice |
Hazard Profile and Safety Precautions (Inferred from Hexanol)
Based on the Safety Data Sheets for Hexanol, a similar chemical, the following hazards should be considered when handling this compound.[3][4]
| Hazard | Description |
| Flammability | Flammable liquid and vapor.[3][4] |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[3] |
| Eye Irritation | Causes serious eye irritation.[3] |
| Aquatic Toxicity | May be toxic to aquatic life. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE, including:
- Safety goggles or a face shield.
- Chemical-resistant gloves (e.g., nitrile).
- A lab coat or chemical-resistant apron.
2. Waste Segregation and Collection:
- Do not dispose of this compound down the drain or in the regular trash.
- Collect all waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated hazardous waste container.
- Given its likely properties, this compound waste should be considered a non-halogenated organic solvent waste , unless it has been mixed with halogenated solvents.
3. Container Selection and Labeling:
- Use a container made of a compatible material (e.g., glass or a suitable plastic) with a tightly fitting screw cap.
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .
- List all constituents of the waste mixture, including solvents and their approximate percentages.
- Include the date when the waste was first added to the container.
4. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
- This area should be away from sources of ignition, such as heat, sparks, and open flames.
- Ensure the storage area is segregated from incompatible materials.
5. Requesting Waste Pickup:
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
- Do not allow waste to accumulate in the laboratory for an extended period.
6. Decontamination of Empty Containers:
- Empty containers that held this compound must be properly decontaminated before disposal or reuse.
- Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
- Collect the rinsate as hazardous waste and add it to your this compound waste container.
- After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's guidelines.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
